Ibrexafungerp Citrate
説明
Structure
2D Structure
特性
CAS番号 |
1965291-08-0 |
|---|---|
分子式 |
C50H75N5O11 |
分子量 |
922.2 g/mol |
IUPAC名 |
(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C44H67N5O4.C6H8O7/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+;/m1./s1 |
InChIキー |
WKIRTJACGBEXBZ-FQGZCCSZSA-N |
異性体SMILES |
C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Ibrexafungerp Citrate mechanism of action on fungal cell wall
An In-depth Technical Guide to the Mechanism of Action of Ibrexafungerp Citrate on the Fungal Cell Wall
Introduction
Ibrexafungerp is a first-in-class, orally bioavailable triterpenoid antifungal agent, representing a significant advancement in the management of fungal infections.[1] Derived from the natural product enfumafungin, its unique mode of action offers a valuable therapeutic option, particularly against infections caused by resistant fungal pathogens.[2] This guide provides a detailed technical overview of Ibrexafungerp's mechanism of action at the fungal cell wall, intended for researchers, scientists, and drug development professionals.
Core Mechanism: Non-Competitive Inhibition of (1,3)-β-D-Glucan Synthase
The primary molecular target of Ibrexafungerp is (1,3)-β-D-glucan synthase, a transmembrane enzyme complex essential for fungal survival.[1][3][4] This enzyme catalyzes the polymerization of UDP-glucose into β-(1,3)-D-glucan, a foundational polysaccharide that constitutes 50-60% of the dry weight of the fungal cell wall and is critical for its structural integrity.[1][5]
Ibrexafungerp functions as a non-competitive inhibitor of the glucan synthase enzyme.[1][3] This means it binds to a site on the enzyme that is distinct from the active site where the UDP-glucose substrate binds. While its mechanism is similar to that of the echinocandin class of antifungals, Ibrexafungerp interacts with a different, albeit partially overlapping, site on the enzyme.[1][6] This distinct binding interaction is crucial as it allows Ibrexafungerp to retain activity against many fungal isolates with fks gene mutations that confer echinocandin resistance.[4][7]
Caption: Ibrexafungerp's mechanism of action on the fungal cell wall.
Downstream Effects on Fungal Cell Integrity
The inhibition of (1,3)-β-D-glucan synthesis triggers a cascade of detrimental downstream effects, compromising the fungal cell's viability.
-
Loss of Cell Wall Integrity : The depletion of essential glucan polymers weakens the cell wall, stripping it of its rigidity and protective capabilities.[8]
-
Increased Permeability and Osmotic Stress : The compromised cell wall is unable to withstand internal turgor pressure, leading to increased permeability, uncontrolled passage of water into the cell, and ultimately osmotic lysis.[3][5]
-
Fungicidal/Fungistatic Activity : This cascade results in potent fungicidal activity (cell death) against Candida species and fungistatic activity (inhibition of growth) against filamentous fungi like Aspergillus species.[1][4]
Quantitative Data: In Vitro Activity
Ibrexafungerp demonstrates potent in vitro activity against a broad spectrum of fungal pathogens, including species resistant to other antifungal classes. The tables below summarize its activity, measured by Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds.
| Candida Species | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| C. albicans | 0.06 - 0.125 | 0.125 | 0.25 |
| C. glabrata | 0.25 | 0.25 | 0.5 |
| C. parapsilosis | 0.5 | 0.5 | 1 |
| C. tropicalis | 0.5 | 0.5 | 1 |
| C. krusei | 0.5 | 0.5 | 1 |
| C. auris | 0.5 | 0.5 | 1 |
| Table 1: In Vitro Activity of Ibrexafungerp Against Common Candida Species. Data compiled from EUCAST and CLSI-based studies.[9][10] |
| Aspergillus Species | MEC Geometric Mean (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) |
| A. fumigatus (Azole-S) | 0.040 | 0.03 | 0.06 |
| A. fumigatus (Azole-R) | 0.056 - 0.092 | 0.06 | 0.125 |
| A. flavus | 0.032 | 0.03 | 0.06 |
| A. niger | 0.111 | 0.125 | 0.25 |
| A. terreus | 0.297 | 0.25 | 0.5 |
| Table 2: In Vitro Activity of Ibrexafungerp Against Aspergillus Species. Data compiled from EUCAST and CLSI-based studies.[6] |
Experimental Protocols
The characterization of Ibrexafungerp's mechanism and potency relies on standardized in vitro assays.
(1,3)-β-D-Glucan Synthase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of Ibrexafungerp on its target enzyme.
Methodology:
-
Enzyme Preparation: A microsomal membrane fraction rich in the (1,3)-β-D-glucan synthase complex is isolated from fungal cell lysates.[11][12]
-
Reaction Setup: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the enzyme preparation, essential co-factors (e.g., GTP), and a radiolabeled substrate such as UDP-[¹⁴C]glucose.[11][13]
-
Inhibitor Addition: Varying concentrations of Ibrexafungerp (typically dissolved in DMSO) are added to the reaction mixtures.[12]
-
Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes) to allow for the synthesis of the glucan polymer.[11][12]
-
Product Capture: The reaction is terminated, often by adding trichloroacetic acid. The insoluble, radiolabeled (1,3)-β-D-glucan product is captured by vacuum filtration onto glass microfiber filters.[12][13]
-
Quantification: After washing to remove unreacted substrate, the radioactivity retained on the filters is measured using a liquid scintillation counter. The counts are proportional to the enzyme's activity.[11]
-
IC₅₀ Determination: The concentration of Ibrexafungerp that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting enzyme activity against the inhibitor concentration.[11][12]
Antifungal Susceptibility Testing (Broth Microdilution)
This whole-cell assay determines the concentration of Ibrexafungerp required to inhibit fungal growth, following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15]
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured, and a standardized cell suspension (e.g., 0.5 to 2.5 x 10⁵ CFU/mL for Candida) is prepared in the standard test medium, RPMI 1640.[16]
-
Drug Dilution: A two-fold serial dilution of Ibrexafungerp is prepared across the wells of a 96-well microtiter plate.[17]
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A drug-free well serves as a positive growth control.[18]
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.[16][18]
-
MIC/MEC Determination: The plate is read either visually or with a spectrophotometer. The MIC (for yeasts) is defined as the lowest drug concentration that causes a significant (typically ≥50%) reduction in growth compared to the control. For molds like Aspergillus, the endpoint is the Minimum Effective Concentration (MEC), characterized by the lowest concentration causing the formation of abnormal, compact hyphal structures.[6][16]
Caption: Experimental workflow for broth microdilution susceptibility testing.
Conclusion
This compound disrupts the structural integrity of the fungal cell wall through the potent and specific non-competitive inhibition of (1,3)-β-D-glucan synthase. This mechanism leads to fungicidal activity against a wide range of clinically important yeasts and molds, including multidrug-resistant strains. A thorough understanding of its molecular interactions, quantitative potency, and the methodologies used for its evaluation is essential for its optimal use in clinical practice and for guiding future antifungal drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel 1,3-Beta-d-Glucan Inhibitor, Ibrexafungerp (Formerly SCY-078), Shows Potent Activity in the Lower pH Environment of Vulvovaginitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scynexis.com [scynexis.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jfda-online.com [jfda-online.com]
- 14. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Ibrexafungerp Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibrexafungerp is a first-in-class triterpenoid antifungal agent that functions by inhibiting β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.[1][2] This document provides a comprehensive technical overview of the chemical synthesis and purification of Ibrexafungerp Citrate, the active pharmaceutical ingredient (API). The synthesis originates from the natural product enfumafungin and involves a multi-step chemical transformation.[3] This guide details the experimental protocols for the key synthetic steps and the final purification, including the formation of the citrate salt. Quantitative data is presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.
Chemical Synthesis of Ibrexafungerp
The synthesis of Ibrexafungerp is a semi-synthetic process that commences with the natural product, enfumafungin. The overall process can be divided into two main stages: the preparation of a key chiral aziridine intermediate and the subsequent multi-step conversion of enfumafungin to Ibrexafungerp.[3]
Synthesis of the (R)-N-sulfonyl Aziridine Intermediate
A key component in the synthesis of Ibrexafungerp is the chiral (R)-N-sulfonyl aziridine. This intermediate is prepared in a three-step sequence starting from 3,3-dimethylbutan-2-one.[3]
Experimental Protocol:
-
Condensation: 3,3-dimethylbutan-2-one is condensed with (R)-p-toluenesulfinamide. This reaction typically yields the corresponding sulfinylimine.[3]
-
Cyclization: The resulting imine is then treated with trimethylsulfoxonium chloride and n-butyllithium to form the chiral toluenesulfinyl aziridine.[3]
-
Oxidation: The final step involves the oxidation of the toluenesulfinyl aziridine with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to afford the tosyl-protected (R)-alpha-disubstituted aziridine.[3]
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 3,3-dimethylbutan-2-one | (R)-p-toluenesulfinamide | Compound 1.12 (sulfinylimine) | 84 |
| 2 | Compound 1.12 | Trimethylsulfoxonium chloride, n-butyllithium | Compound 1.13 (toluenesulfinyl aziridine) | 64 |
| 3 | Compound 1.13 | meta-chloroperoxybenzoic acid (m-CPBA) | (R)-N-sulfonyl aziridine (1.5) | Not Specified |
Table 1: Synthesis of the (R)-N-sulfonyl Aziridine Intermediate[3]
Conversion of Enfumafungin to Ibrexafungerp
The core of the Ibrexafungerp synthesis involves the chemical modification of the enfumafungin scaffold. This process includes reduction, cleavage of a glucose moiety, esterification, etherification, deprotection, and finally, cyclocondensation to form the desired product.[3]
Experimental Protocol:
-
Reduction of Enfumafungin: The lactol functionality of enfumafungin (1.1) is reduced using triethylsilane and trifluoroacetic acid to yield the corresponding pyran (1.2).[3]
-
Deglycosylation: The glucose moiety is cleaved from the pyran intermediate by treatment with sulfuric acid in methanol, affording the carboxylic acid intermediate 1.3.[3]
-
Esterification: The carboxylic acid (1.3) is converted to its benzyl ester (1.4) through reaction with benzyl bromide.[3]
-
Etherification: The benzyl ester (1.4) is reacted with the previously synthesized (R)-N-sulfonyl aziridine (1.5) in the presence of potassium t-pentylate and 18-crown-6 to form the ether intermediate 1.6.[3]
-
Deprotection: The N-sulfonyl and benzyl protecting groups are concurrently removed from intermediate 1.6 via a metal reduction using sodium in liquid ammonia to generate compound 1.7.[3]
-
Hydrazine Formation: Compound 1.7 is converted to the hydrazine intermediate 1.8 by reacting with anhydrous hydrazine and boron trifluoride diethyl etherate (BF3·OEt2) in 1,2-dichloroethane (DCE).[3][4]
-
Cyclocondensation: The final step is a cyclocondensation reaction between the hydrazine intermediate 1.8 and an acyl amidine derivative (1.9) upon heating in acetic acid to yield Ibrexafungerp (1).[3]
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 & 2 | Enfumafungin (1.1) | 1. Triethylsilane, Trifluoroacetic acid; 2. H2SO4, Methanol | Carboxylic Acid Intermediate (1.3) | 87 (over 2 steps) |
| 3 | Carboxylic Acid (1.3) | Benzyl bromide | Benzyl Ester (1.4) | 89 |
| 4 | Benzyl Ester (1.4) | (R)-N-sulfonyl aziridine (1.5), Potassium t-pentylate, 18-crown-6 | Ether Intermediate (1.6) | 78 |
| 5 | Ether Intermediate (1.6) | Sodium, Liquid Ammonia | Deprotected Intermediate (1.7) | Not Specified |
| 6 | Deprotected Int. (1.7) | Anhydrous hydrazine, BF3·OEt2, 1,2-dichloroethane | Hydrazine Intermediate (1.8) | Not Specified |
| 7 | Hydrazine Int. (1.8) | Acyl amidine derivative (1.9), Acetic acid | Ibrexafungerp (1) | 66 |
Table 2: Synthesis of Ibrexafungerp from Enfumafungin[3]
Caption: Synthetic pathway of Ibrexafungerp from Enfumafungin.
Purification of this compound
Following the synthesis of the Ibrexafungerp free base, a purification process is employed, culminating in the formation of the citrate salt. The use of the citrate salt significantly improves the solubility of the compound.[5] The final purification steps are crucial for ensuring the high purity and stability of the API required for pharmaceutical applications.
Salt Formation and Crystallization
The conversion of the Ibrexafungerp free base to the citrate salt is a critical step in the manufacturing process. This is typically achieved by reacting the free base with citric acid in a suitable solvent system, followed by crystallization.
Experimental Protocol (General Procedure):
-
Dissolution: The crude Ibrexafungerp free base is dissolved in a suitable organic solvent or a mixture of solvents.
-
Addition of Citric Acid: A solution of citric acid in a suitable solvent is added to the Ibrexafungerp solution. The stoichiometry is carefully controlled to ensure the formation of the desired salt.
-
Crystallization: The this compound is induced to crystallize from the solution. This can be achieved through various techniques such as cooling, anti-solvent addition, or evaporation of the solvent. The specific conditions (solvent system, temperature profile, and agitation) are critical for controlling the crystal form, particle size, and purity of the final product.
-
Isolation and Drying: The crystallized this compound is isolated by filtration, washed with a suitable solvent to remove residual impurities, and then dried under controlled conditions (e.g., vacuum at a specific temperature) to remove residual solvents.
While specific, proprietary details of the industrial crystallization process are not publicly available, the selection of an appropriate solvent system is key. The solubility of Ibrexafungerp in various solvents will dictate the choice of crystallization solvent and anti-solvent.
| Parameter | Description |
| Salt Former | Citric Acid |
| Potential Solvents | Alcohols (e.g., Methanol, Ethanol), Ketones (e.g., Acetone), Esters (e.g., Ethyl Acetate), Ethers (e.g., Tetrahydrofuran), and mixtures with water or anti-solvents. |
| Crystallization Method | Cooling crystallization, anti-solvent crystallization, or evaporative crystallization. |
Table 3: General Parameters for this compound Salt Formation and Crystallization
Purity Analysis and Impurity Profile
The purity of the final this compound API is determined using analytical techniques, with High-Performance Liquid Chromatography (RP-HPLC) being a primary method.[6] A validated RP-HPLC method is essential for quantifying the potency of Ibrexafungerp and for detecting and quantifying any process-related impurities or degradation products.
Exemplary RP-HPLC Method Parameters:
| Parameter | Description |
| Column | Altima C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Dimethyl sulfoxide (DMSO) : Acetonitrile (65:35) |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 314.0 nm |
| Column Temperature | 30°C |
| Retention Time | ~2.584 min |
Table 4: Example of RP-HPLC Method for Ibrexafungerp Analysis[6]
The impurity profile of this compound is carefully monitored and controlled. Impurities can arise from starting materials, intermediates, reagents, or degradation of the API. Regulatory guidelines set strict limits for known and unknown impurities.
Caption: General workflow for the purification of this compound.
Conclusion
The chemical synthesis of Ibrexafungerp is a complex, multi-step process that relies on the strategic modification of the natural product enfumafungin. The subsequent purification and formation of the citrate salt are critical for producing a high-purity, stable active pharmaceutical ingredient. This guide provides a detailed overview of the key experimental procedures and quantitative data available in the public domain. For professionals in drug development, a thorough understanding of these processes is essential for process optimization, quality control, and regulatory compliance. Further research into more efficient synthetic routes and advanced purification techniques will continue to be of interest in the pharmaceutical industry.
References
- 1. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How is Ibrexafungerp synthesised?_Chemicalbook [chemicalbook.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpps.com [wjpps.com]
Ibrexafungerp Citrate: A Comprehensive Technical Guide on its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of Ibrexafungerp Citrate, a first-in-class triterpenoid antifungal agent. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key solubility data, experimental methodologies, and relevant biological context.
Executive Summary
This compound is a novel antifungal drug that inhibits the fungal enzyme β-(1,3)-D-glucan synthase, a critical component of the fungal cell wall.[1][2][3] Its efficacy is intrinsically linked to its physicochemical properties, particularly its solubility, which influences its dissolution, absorption, and overall bioavailability. As a Biopharmaceutics Classification System (BCS) Class IV drug, this compound is characterized by both low solubility and low permeability, presenting unique challenges and considerations for formulation development.[4] This guide summarizes the available quantitative solubility data, outlines relevant experimental protocols, and provides visualizations to aid in the understanding of its mechanism of action and the experimental workflows.
Quantitative Solubility Profile
The solubility of this compound has been determined in a variety of aqueous and organic solvents. The data underscores its poor aqueous solubility and highlights the significant impact of solvent composition and pH on its dissolution.
Table 1: Solubility of this compound in Aqueous and Organic Solvents
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | Not Specified | 0.000346 | ALOGPS (Computational)[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | Experimental[5][6] |
| In vivo formulation 1 | Not Specified | ≥ 2.5 | Experimental[1][5] |
| In vivo formulation 2 | Not Specified | ≥ 2.5 | Experimental[1][5] |
| In vivo formulation 3 | Not Specified | ≥ 2.5 | Experimental[1][5] |
Table 2: pH-Dependent Solubility of this compound in Simulated Gastrointestinal Fluids
| Medium | pH | Temperature (°C) | Incubation Time (hours) | Solubility (mg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | Ambient Room Temperature | 24 | > 20 |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 6.5 | Ambient Room Temperature | 24 | > 4.2 |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 5.0 | Ambient Room Temperature | 24 | > 20 |
The citrate salt form of Ibrexafungerp significantly enhances its solubility in simulated gastrointestinal fluids compared to its free base form.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's solubility are not publicly available. However, based on standard pharmaceutical practices for poorly soluble compounds, the following methodologies are representative of the likely approaches used.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of a compound after a prolonged incubation period, ensuring that a true equilibrium is reached between the dissolved and solid states.
Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, buffer of specific pH, organic solvent)
-
Vials with screw caps
-
Shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
An excess amount of solid this compound is added to a vial containing a known volume of the solvent.
-
The vial is sealed and placed on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C).
-
The suspension is agitated for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
After incubation, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any remaining particulates.
-
The concentration of this compound in the clear filtrate is then quantified using a validated HPLC method.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution, typically in DMSO. It measures the concentration at which a compound precipitates when diluted into an aqueous buffer.
Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound stock solution (e.g., 10-20 mM in DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microtiter plates
-
Plate reader capable of detecting turbidity (nephelometry) or UV absorbance
Procedure:
-
A small volume of the this compound DMSO stock solution is added to the wells of a microtiter plate.
-
Aqueous buffer is then added to each well to achieve a range of final compound concentrations.
-
The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature.
-
The solubility is determined by measuring the turbidity of the solutions. The concentration at which precipitation is observed is considered the kinetic solubility limit.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
This compound targets the fungal enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a vital component of the fungal cell wall.[1][2][3] By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the cell wall, leading to osmotic instability and ultimately fungal cell death.[1][2][3] This mechanism is distinct from that of azole antifungals, which target the cell membrane.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (MK 3118) | β-1,3-glucan synthesis inhibitor | CAS#1965291-08-0 | MK-3118; SCY078; MK3118; SCY-078; Brexafemme | antifungal medication | InvivoChem [invivochem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
In-Depth Structural Analysis of Ibrexafungerp Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp citrate is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections. It is a semi-synthetic derivative of enfumafungin, a naturally occurring compound.[1] As an orally bioavailable glucan synthase inhibitor, ibrexafungerp offers a distinct therapeutic option, particularly for infections caused by resistant fungal pathogens.[1] This technical guide provides an in-depth structural analysis of this compound, summarizing its physicochemical properties, detailing its mechanism of action, and outlining the experimental methodologies used for its characterization.
Molecular Structure and Physicochemical Properties
This compound is the citrate salt of ibrexafungerp. The addition of the citrate salt significantly enhances its solubility. The core structure of ibrexafungerp is a complex triterpenoid scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₀H₇₅N₅O₁₁ | [2] |
| Molecular Weight | 922.2 g/mol | [2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO | [4] |
| Parent Compound | Ibrexafungerp (CID: 46871657) | [2] |
| Component Compounds | Citric Acid (CID: 311), Ibrexafungerp (CID: 46871657) | [2] |
Table 2: Computed Physicochemical Properties of Ibrexafungerp
| Property | Value | Source |
| Molecular Formula | C₄₄H₆₇N₅O₄ | [5] |
| Molecular Weight | 730.0 g/mol | PubChem |
| logP (octanol-water) | 5.8 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 8 | PubChem |
| Rotatable Bonds | 10 | PubChem |
Mechanism of Action
This compound's primary mechanism of action is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[6][7][8] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[6][7][8] By inhibiting this enzyme, ibrexafungerp disrupts the formation of the fungal cell wall, leading to increased cell permeability, osmotic instability, and ultimately fungal cell death.[7][9] This targeted action is specific to fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme, contributing to a favorable safety profile.[1]
Caption: Ibrexafungerp inhibits (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis.
Experimental Protocols
Detailed experimental protocols for the structural elucidation of this compound are often proprietary and not fully disclosed in publicly available literature. However, based on standard analytical techniques for small molecules, the following methodologies are representative of the experiments likely conducted.
Synthesis of this compound
The synthesis of ibrexafungerp is a multi-step process that starts from the natural product enfumafungin. A detailed synthetic scheme has been published, outlining the chemical transformations required to introduce the pyridine-triazole moiety and the 2-amino-2,3,3-trimethyl-butyl ether side chain.[10] The final step involves the formation of the citrate salt to improve the compound's solubility and bioavailability.
General Synthetic Workflow:
Caption: A simplified workflow for the synthesis of this compound from enfumafungin.
Structural Elucidation by X-ray Crystallography and NMR Spectroscopy
The definitive three-dimensional structure of this compound would be determined using single-crystal X-ray diffraction. While a specific Crystallographic Information File (CIF) is not publicly available, the process would involve growing a high-quality crystal of the compound and analyzing its diffraction pattern.
Hypothetical X-ray Crystallography Protocol:
-
Crystallization: Dissolve this compound in a suitable solvent system (e.g., a mixture of organic solvents and water) and allow the solvent to slowly evaporate to promote crystal growth.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction data would be collected using a CCD detector.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the structure in solution and to assign the proton (¹H) and carbon (¹³C) signals.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and to confirm the connectivity of the molecule.
Antifungal Susceptibility Testing
The in vitro activity of Ibrexafungerp is determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]
CLSI M27-A4/M38-Ed3 Broth Microdilution Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Drug Dilution: Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
Caption: Logical flow from Ibrexafungerp's target to its antifungal outcome.
Conclusion
This compound is a structurally unique, orally bioavailable antifungal agent with a well-defined mechanism of action targeting the fungal cell wall. Its complex triterpenoid structure has been elucidated through a combination of advanced analytical techniques. While detailed experimental data from its development are largely proprietary, this guide provides a comprehensive overview of its structural and functional characteristics based on publicly available information. The continued investigation of ibrexafungerp and its unique properties holds significant promise for addressing the challenges of invasive fungal infections and antifungal resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C50H75N5O11 | CID 137552087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scynexis.com [scynexis.com]
- 13. journals.asm.org [journals.asm.org]
The Enfumafungin Precursor: A Deep Dive into its Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfumafungin, a potent antifungal agent, is a glycosylated fernene-type triterpenoid produced by the endophytic fungus Hormonema carpetanum. Its unique mode of action, targeting the fungal cell wall enzyme β-1,3-glucan synthase at a site distinct from echinocandins, has led to the development of the semi-synthetic clinical candidate ibrexafungerp (SCY-078). Understanding the biosynthesis of the enfumafungin precursor is paramount for optimizing its production, generating novel analogs with improved therapeutic properties, and harnessing the power of synthetic biology for sustainable manufacturing. This technical guide provides an in-depth exploration of the enfumafungin biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and experimental methodologies employed in its elucidation.
The Enfumafungin Biosynthetic Gene Cluster (BGC)
The genetic blueprint for enfumafungin biosynthesis is encoded within a dedicated gene cluster, designated the efu cluster, in Hormonema carpetanum ATCC 74360.[1][2][3][4] Bioinformatic analysis and subsequent gene disruption studies have identified the key enzymatic players responsible for the assembly and modification of the enfumafungin scaffold.[5][6]
Table 1: Genes and Proposed Functions in the Enfumafungin Biosynthetic Gene Cluster [5][6]
| Gene | Proposed Function | Domain/Motif |
| efuA | Enfumafungin synthase (bifunctional) | Terpene Cyclase (TC) with DXDD motif, Glycosyltransferase (GT) |
| efuB | P450 monooxygenase | Cytochrome P450 |
| efuC | Acetyltransferase | Acetyltransferase |
| efuD | Transcription regulator | Transcription initiation factor IIE domain |
| efuE | Dehydrogenase | Short-chain dehydrogenase/reductase (SDR) |
| efuF | Sugar phosphate permease | UhpC superfamily |
| efuG | P450 monooxygenase | Cytochrome P450 |
| efuH | P450 monooxygenase | Cytochrome P450 |
| efuI | Desaturase | Desaturase |
| efuJ | Unknown | - |
| efuK | Transporter | Pimeloyl-ACP methyl ester carboxylesterase, Oxysterol-binding protein |
| efuL | Reductase | Reductase |
The Biosynthetic Pathway: From Squalene to the Enfumafungin Core
The biosynthesis of the enfumafungin precursor is a multi-step process involving a novel fusion enzyme and a series of tailoring reactions. The proposed pathway begins with the cyclization of the ubiquitous triterpene precursor, squalene.
Caption: Proposed biosynthetic pathway of the enfumafungin precursor.
The cornerstone of this pathway is the bifunctional enzyme, enfumafungin synthase (EfuA) .[5][6] This remarkable enzyme harbors both a terpene cyclase (TC) domain and a glycosyltransferase (GT) domain in a single polypeptide chain.[5][6] The TC domain, which shows phylogenetic similarity to bacterial squalene-hopene cyclases (SHCs), catalyzes the initial cyclization of squalene into a hopene-type intermediate.[5][6] Subsequently, the fused GT domain facilitates the glycosylation of this intermediate, a crucial step for the bioactivity of enfumafungin.[5][6]
Following the action of EfuA, a series of tailoring enzymes modify the glycosylated fernene backbone. These modifications are catalyzed by P450 monooxygenases (efuB, efuG, efuH), a dehydrogenase (efuE), a desaturase (efuI), and a reductase (efuL).[5][6] A key step in the maturation of the enfumafungin precursor is the acetylation at the C-2 position, carried out by the acetyltransferase EfuC.[5][6] The final and most distinctive feature of the enfumafungin scaffold, the oxidatively cleaved E-ring, is hypothesized to be formed through the action of one or more of the P450 monooxygenases.[5][6]
Experimental Protocols
Culture of Hormonema carpetanum for Enfumafungin Production
A detailed protocol for the cultivation of Hormonema carpetanum ATCC 74360 for the production of enfumafungin is crucial for both research and industrial applications.
Table 2: Media Composition for Hormonema carpetanum Cultivation
| Component | Seed Medium (g/L) | Production Medium (Solid, per 250 mL flask) |
| Tryptophan | 1 | - |
| Fidco-Yeast Extract | 10 | - |
| NZ-Amine (type E) | 33 | - |
| Ammonium Sulfate | 5 | - |
| KH2PO4 | 9 | - |
| Rice | - | 50 g |
| Distilled Water | 1000 mL | 100 mL |
Protocol:
-
Prepare the seed medium and sterilize by autoclaving.
-
Inoculate 54 mL of seed medium in a 250 mL unbaffled Erlenmeyer flask with 2 mL of a glycerol stock of H. carpetanum mycelia.
-
Incubate the seed culture for 3 days at 25°C with shaking at 220 rpm.
-
Use 2 mL of the seed culture to inoculate a second-stage seed culture and incubate under the same conditions for another 3 days.
-
For production, use 2 mL of the second-stage seed culture to inoculate 50 mL of liquid production medium or a 250 mL flask containing the solid rice-based production medium.
-
Incubate the production cultures for an appropriate duration to allow for enfumafungin accumulation.
Gene Disruption of efuA in Hormonema carpetanum
Gene disruption is a fundamental technique to confirm the function of a specific gene in a biosynthetic pathway. The disruption of efuA has been shown to abolish enfumafungin production.[6]
Caption: Experimental workflow for efuA gene disruption.
Protocol Outline:
-
Construct the Gene Disruption Cassette: A cassette containing a hygromycin resistance gene flanked by sequences homologous to the regions upstream and downstream of the efuA gene is constructed using standard molecular biology techniques.
-
Protoplast Preparation: H. carpetanum mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes, β-glucanase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.
-
Protoplast Transformation: The gene disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection of Transformants: Transformed protoplasts are plated on regeneration medium containing hygromycin. Only the transformants that have integrated the resistance cassette into their genome will survive.
-
Verification of Gene Disruption: Genomic DNA is extracted from the resistant colonies, and PCR is performed using primers flanking the efuA gene to confirm its replacement by the disruption cassette.
-
Phenotypic Analysis: The confirmed ΔefuA mutants are cultured under production conditions, and the culture extracts are analyzed by HPLC-MS to confirm the abolishment of enfumafungin production.[6]
Heterologous Expression of the Enfumafungin Biosynthetic Pathway
Heterologous expression in a well-characterized host like Aspergillus oryzae is a powerful strategy for studying and engineering biosynthetic pathways. Recent studies have demonstrated the feasibility of producing enfumafungin intermediates in A. oryzae.[7]
Caption: Workflow for heterologous expression of the enfumafungin pathway.
Protocol Considerations:
-
Host Strain Engineering: To enhance the efficiency of gene integration, it is beneficial to use an A. oryzae host strain with a deleted ku80 gene, which is involved in non-homologous end joining.[7]
-
Codon Optimization: The coding sequences of the efu genes may need to be codon-optimized for efficient expression in A. oryzae.
-
Promoter Selection: Strong, inducible or constitutive promoters, such as the amyB promoter, are typically used to drive the expression of the biosynthetic genes.[8]
-
Enzyme Engineering: As the native EfuA enzyme may not be fully functional in a heterologous host, engineering a fusion enzyme, for instance by combining the TC domain of EfuA with the GT domain from a related pathway, can be a successful strategy.[7]
-
Metabolite Analysis: The culture broth and mycelia of the transformants should be extracted and analyzed by LC-MS to detect the production of enfumafungin and its intermediates.
Extraction and Analysis of Enfumafungin
Accurate and sensitive analytical methods are essential for quantifying enfumafungin and its precursors.
Table 3: Summary of Enfumafungin Extraction and HPLC-MS Analysis Parameters [1][9][10][11][12][13]
| Parameter | Description |
| Extraction Solvent | Acetone, followed by partitioning into an organic solvent like ethyl acetate or isopropyl acetate. |
| Chromatography Column | Reversed-phase C18 or C8 column. |
| Mobile Phase | A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate. |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte. |
| Mass Analyzer | Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF). |
| Detection Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite profiling. |
Extraction Protocol Outline:
-
Extract the fungal culture (broth and/or mycelia) with acetone.
-
Concentrate the acetone extract under vacuum.
-
Perform a liquid-liquid extraction to partition the enfumafungin into an organic solvent such as ethyl acetate.
-
Wash the organic phase to remove impurities.
-
Concentrate the organic phase to dryness and reconstitute in a suitable solvent for HPLC-MS analysis.
Quantitative Data
While detailed kinetic data for the enfumafungin biosynthetic enzymes are not yet publicly available, some quantitative information regarding the production and activity of enfumafungin has been reported.
Table 4: Quantitative Data Related to Enfumafungin
| Parameter | Value | Reference |
| Purity of enfumafungin after crystallization | 90-99 wt% | [1] |
| Yield of enfumafungin after crystallization | 65-80% | [1] |
| Minimum Inhibitory Concentration (MIC) against Candida and Aspergillus spp. | < 0.5 µg/mL | [14] |
Conclusion and Future Perspectives
The elucidation of the enfumafungin biosynthetic pathway has provided a solid foundation for the rational improvement of its production and the generation of novel antifungal agents. Future research efforts should focus on:
-
Enzyme Kinetics and Mechanistic Studies: Detailed characterization of the kinetic parameters and reaction mechanisms of the Efu enzymes will provide a deeper understanding of the pathway and enable more targeted engineering approaches.
-
Optimization of Heterologous Production: Further optimization of the A. oryzae expression system, including promoter engineering, pathway balancing, and fermentation process development, could lead to significantly higher titers of enfumafungin and its intermediates.[15]
-
Combinatorial Biosynthesis: The modular nature of the enfumafungin biosynthetic pathway offers exciting opportunities for combinatorial biosynthesis, where genes from other triterpenoid pathways can be combined to generate novel and potentially more potent antifungal compounds.
By leveraging the knowledge and experimental protocols outlined in this guide, researchers and drug development professionals are well-equipped to advance the science and application of this important class of antifungal agents.
References
- 1. US20120165513A1 - Processes for isolation and purification of enfumafungin - Google Patents [patents.google.com]
- 2. studiesinmycology.org [studiesinmycology.org]
- 3. Draft genome sequence and annotation of the enfumafungin producing fungus Hormonema carpetanum ATCC 74360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered Fusion Enzyme-Mediated Non-Consecutive Cyclization-Glycosylation Enables Heterologous Synthesis of Antifungal Enfumafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-yields heterologous production of the novel Aspergillus fumigatus elastase inhibitor AFUEI in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed | MDPI [mdpi.com]
- 13. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Target Identification and Validation of Ibrexafungerp Citrate in Candida
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular target identification and validation of Ibrexafungerp, a first-in-class triterpenoid antifungal agent, in Candida species. It is designed to offer a deep dive into the experimental methodologies and data that underpin our understanding of this novel antifungal's mechanism of action.
Introduction: The Rise of a Novel Antifungal
Ibrexafungerp (formerly SCY-078) represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida species. Its development was driven by the pressing need for new antifungals with oral bioavailability and efficacy against drug-resistant strains.[1][2] Ibrexafungerp belongs to a new class of antifungals called "fungerps" and is a semi-synthetic derivative of enfumafungin, a natural product.[3] This guide will elucidate the scientific journey of identifying and validating its specific molecular target within Candida, a process crucial for its successful development and clinical application.
Target Identification: Unraveling the Mechanism of Action
The primary molecular target of Ibrexafungerp in Candida has been identified as (1,3)-β-D-glucan synthase , an essential enzyme for fungal cell wall biosynthesis.[1][4][5][6] The fungal cell wall is a dynamic structure crucial for maintaining cell integrity, and its components are absent in humans, making it an ideal target for antifungal therapy.[7]
The (1,3)-β-D-Glucan Synthesis Pathway
(1,3)-β-D-glucan is a major structural polymer of the fungal cell wall, providing rigidity and osmotic stability.[8][9] Its synthesis is a multi-step process catalyzed by the (1,3)-β-D-glucan synthase enzyme complex, which is embedded in the fungal plasma membrane. The key components of this pathway include:
-
UDP-glucose: The sugar nucleotide substrate for glucan polymerization.
-
(1,3)-β-D-glucan synthase complex: This complex is composed of a catalytic subunit, Fks1p , and a regulatory subunit, Rho1p .[2][10] The FKS1 gene encodes the Fks1p protein, which is the direct target of several antifungal agents.[1][11]
Ibrexafungerp acts as a non-competitive inhibitor of this enzyme complex, disrupting the synthesis of (1,3)-β-D-glucan and leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[1][4] This fungicidal activity is particularly potent against Candida species.[3][8]
Figure 1: Ibrexafungerp's inhibition of the (1,3)-β-D-glucan synthesis pathway.
Distinguishing from Echinocandins
While Ibrexafungerp shares a target with the echinocandin class of antifungals, its binding site on the Fks1p subunit is distinct.[1][2][3] This is a critical feature, as it allows Ibrexafungerp to retain activity against many echinocandin-resistant Candida isolates that harbor mutations in the FKS1 gene.[3][4] The binding site for Ibrexafungerp partially overlaps with that of echinocandins but is nonidentical, resulting in limited cross-resistance.[2][4]
Target Validation: Experimental Evidence
A multi-faceted approach involving in vitro susceptibility testing, biochemical assays, and genetic studies has been employed to validate (1,3)-β-D-glucan synthase as the definitive target of Ibrexafungerp in Candida.
In Vitro Susceptibility Testing
In vitro susceptibility testing is a cornerstone for evaluating the potency of an antifungal agent against a panel of fungal isolates. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible growth, is a key quantitative parameter.
Table 1: In Vitro Activity of Ibrexafungerp Against Various Candida Species
| Candida Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| C. auris | >400 | 0.5 | 1.0 | [4][8] |
| C. glabrata (echinocandin-resistant) | 17 | 0.5 | - | [10] |
| C. albicans | 16 | - | - | [12] |
| C. glabrata | 16 | - | - | [12] |
| Candida spp. (blood isolates) | 958 | - | - | [13] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27) [14][15][16][17]
-
Inoculum Preparation:
-
Culture Candida isolates on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of Ibrexafungerp citrate in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free growth control well and a sterile control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest drug concentration at which a significant decrease in turbidity (e.g., ≥50% inhibition) is observed compared to the growth control.
-
References
- 1. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by poacic acid and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ibrexafungerp | C44H67N5O4 | CID 46871657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. webstore.ansi.org [webstore.ansi.org]
Ibrexafungerp Citrate: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp, a first-in-class triterpenoid antifungal, represents a significant advancement in the management of fungal infections. As an orally bioavailable glucan synthase inhibitor, it offers a distinct therapeutic option, particularly for infections caused by resistant pathogens.[1][2] This technical guide provides an in-depth overview of the antifungal spectrum of activity of ibrexafungerp citrate, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme, a critical component in the synthesis of β-(1,3)-D-glucan.[3][4][5] This polysaccharide is a vital structural polymer in the fungal cell wall, and its disruption leads to a compromised cell wall, increased permeability, and ultimately, cell lysis and death.[3][5] This mechanism is fungicidal against Candida species and fungistatic against Aspergillus species.[4]
While echinocandins also target glucan synthase, ibrexafungerp binds to a different site on the enzyme.[6][7] This distinction is crucial as it allows ibrexafungerp to retain activity against many echinocandin-resistant strains that harbor mutations in the FKS genes.[8][9][10]
In Vitro Antifungal Spectrum of Activity
Ibrexafungerp demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including clinically relevant yeasts and molds. Its potency has been evaluated extensively using standardized methodologies from the Clinical & Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Activity against Candida Species
Ibrexafungerp exhibits potent activity against numerous Candida species, including those resistant to other antifungal agents like fluconazole and echinocandins.[11][12]
Table 1: In Vitro Activity of Ibrexafungerp against Common Candida Species
| Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) |
|---|---|---|---|---|
| C. albicans | 0.016 - 0.5 | 0.06 | 0.125 | 0.062 |
| C. glabrata | 0.25 - 0.5 | 0.25 | 0.25 | - |
| C. parapsilosis | 0.016 - 8 | 0.5 | 4 | 0.660 |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 2 | 0.517 |
| C. krusei | - | 1 | 1 | - |
| C. auris | 0.25 - 2 | 1 | 1 | 0.764 |
Data compiled from multiple studies. MIC values can vary based on testing methodology and specific isolates tested.[8][11][12]
Notably, ibrexafungerp maintains its activity against echinocandin-resistant C. auris isolates, with MIC values remaining low (e.g., 0.25-0.5 mg/L) for isolates with high echinocandin MICs (>32 mg/L).[10][13] For two C. auris isolates with elevated echinocandin MICs, the ibrexafungerp MIC was 0.5 µg/ml.[8]
Activity against Aspergillus Species
Ibrexafungerp has demonstrated in vitro activity against various Aspergillus species, including azole-susceptible and azole-resistant strains.[1][14] For molds, the endpoint for susceptibility testing is the Minimum Effective Concentration (MEC), which represents the lowest concentration of the drug that leads to the formation of abnormal, branched hyphae.
Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species
| Species | Testing Method | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Geometric Mean MEC (mg/L) |
|---|---|---|---|---|---|
| A. fumigatus (Azole-susceptible) | EUCAST | - | - | - | 0.040 |
| A. fumigatus (Azole-susceptible) | CLSI | - | - | - | 0.040 |
| A. fumigatus (Azole-resistant) | EUCAST | - | - | - | 0.092 |
| A. fumigatus (Azole-resistant) | CLSI | - | - | - | 0.056 |
| A. alliaceus | - | - | - | ≥16 | - |
Data compiled from multiple studies.[14]
Ibrexafungerp showed moderate activity against the A. ustus species complex and was inactive against A. alliaceus isolates tested.[14][15]
Experimental Protocols for Antifungal Susceptibility Testing
The in vitro activity data for ibrexafungerp is primarily generated using standardized broth microdilution methods outlined by CLSI and EUCAST. These protocols ensure reproducibility and comparability of data across different laboratories.
CLSI M27/M38 and EUCAST E.Def 7.3.1/9.3.2 Methodologies
Antifungal susceptibility testing for yeasts (Candida spp.) is performed according to the CLSI M27 standard and the EUCAST E.Def 7.3.1 method.[8][13] For molds (Aspergillus spp.), the corresponding documents are CLSI M38 and EUCAST E.Def 9.3.2.[16] While there are some differences between the CLSI and EUCAST methods, the general workflow is similar.[17]
General Protocol Outline:
-
Isolate Preparation: Fungal isolates are subcultured on appropriate agar plates to ensure purity and viability. A standardized inoculum suspension is then prepared and adjusted to a specific cell density using a spectrophotometer.
-
Antifungal Agent Preparation: Ibrexafungerp and comparator drugs are serially diluted in RPMI 1640 medium to achieve a range of final concentrations in the microdilution plates.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.[8]
-
Endpoint Determination:
-
For Candida spp. (MIC): The Minimum Inhibitory Concentration is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.[8]
-
For Aspergillus spp. (MEC): The Minimum Effective Concentration is determined microscopically as the lowest drug concentration at which short, stubby, and highly branched hyphae are observed.
-
Conclusion
This compound demonstrates a broad and potent in vitro spectrum of activity against a wide array of clinically important fungal pathogens. Its unique mechanism of action provides a valuable therapeutic tool, particularly in the context of rising antifungal resistance. The standardized methodologies for susceptibility testing are crucial for the continued evaluation of its efficacy and for guiding clinical decision-making. Further research and ongoing clinical trials will continue to define the role of ibrexafungerp in the treatment of invasive and mucocutaneous fungal infections.[1][18]
References
- 1. mdpi.com [mdpi.com]
- 2. scynexis.com [scynexis.com]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1965291-08-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections [mdpi.com]
- 11. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 13. scynexis.com [scynexis.com]
- 14. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies [mdpi.com]
- 17. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Ibrexafungerp Citrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the novel antifungal agent, Ibrexafungerp Citrate. The information is compiled from established methodologies, primarily focusing on the broth microdilution techniques standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Introduction
Ibrexafungerp is the first-in-class triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1] This novel mechanism of action provides activity against a broad spectrum of fungal pathogens, including species resistant to other antifungal classes.[1] Accurate in vitro susceptibility testing is crucial for understanding its spectrum of activity, monitoring for the development of resistance, and guiding clinical use.
The most widely accepted and standardized methods for in vitro antifungal susceptibility testing are broth microdilution assays. These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Data Summary
The following tables summarize the in vitro activity of Ibrexafungerp against various fungal species as determined by CLSI and EUCAST broth microdilution methods.
Table 1: Ibrexafungerp MIC Ranges for Candida Species
| Candida Species | CLSI MIC Range (µg/mL) | EUCAST MIC Range (mg/L) |
| C. albicans | 0.03 - 0.5 | 0.016 - 0.5[2][3][4] |
| C. auris | 0.25 - 2[5] | 0.06 - 2[6][7][8] |
| C. glabrata | 0.125 - 1 | 0.25 - 0.5[6] |
| C. parapsilosis | <0.03 - 1 | 0.06 - ≥8[2] |
| C. tropicalis | <0.03 - 1 | 0.06 - ≥8[2][3][4] |
| C. krusei | 0.5 - 1 | 1[3][4] |
Note: MIC values can vary based on the specific isolates tested and the methodology used. Researchers should always include appropriate quality control strains.
Table 2: Ibrexafungerp MEC Ranges for Aspergillus Species
| Aspergillus Species | CLSI MEC Range (mg/L) | EUCAST MEC Range (mg/L) |
| A. fumigatus | 0.06 (MEC₅₀) | 0.03 (MEC₅₀)[9] |
| A. flavus | <0.06 (MEC₅₀) | Not Reported |
| A. terreus | Not Reported | Not Reported |
| A. niger | Not Reported | Not Reported |
Note: For filamentous fungi like Aspergillus, the endpoint for reading is the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphal forms as compared to the hyphal growth in the control well.[9]
Table 3: Quality Control (QC) Ranges for Ibrexafungerp
| QC Strain | CLSI 24-hour MIC Range (µg/mL) | EUCAST Modal MIC (mg/L) |
| C. parapsilosis ATCC 22019 | Tentative ranges adopted[10] | 0.25[8] |
| C. krusei ATCC 6258 | Tentative ranges adopted[10] | 0.5[8] |
| C. albicans ATCC 64548 | Not specified | 0.06[8] |
| C. albicans CNM-CL-F8555 | Not specified | 0.125[11] |
Note: QC ranges are essential for ensuring the accuracy and reproducibility of susceptibility testing results. Laboratories should adhere to the latest QC ranges published by the respective standards development organizations.
Experimental Protocols
Broth Microdilution Method for Yeasts (CLSI M27-A4)
This protocol is a generalized procedure based on the CLSI M27-A4 document for determining the MIC of Ibrexafungerp against yeast isolates.[12][13]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Yeast isolates
-
Quality control strains (C. parapsilosis ATCC 22019, C. krusei ATCC 6258)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of Ibrexafungerp in DMSO.
-
Perform serial twofold dilutions of Ibrexafungerp in RPMI 1640 medium to achieve final concentrations typically ranging from 0.03 to 16 µg/mL in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a yeast suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Ibrexafungerp.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Reading:
-
The MIC is read as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.
-
Broth Microdilution Method for Yeasts (EUCAST E.Def 7.3.2)
This protocol is a generalized procedure based on the EUCAST E.Def 7.3.2 document.[11][14]
Materials:
-
This compound powder
-
DMSO
-
RPMI 1640 medium with L-glutamine, without bicarbonate, supplemented with 2% glucose
-
Sterile 96-well microtiter plates
-
Spectrophotometer (530 nm)
-
Incubator (35-37°C)
-
Yeast isolates
-
Quality control strains
Procedure:
-
Drug Preparation:
-
Similar to the CLSI method, prepare serial twofold dilutions of Ibrexafungerp in RPMI 1640 with 2% glucose to achieve the desired final concentrations.
-
-
Inoculum Preparation:
-
Prepare a yeast suspension and adjust it spectrophotometrically to a specific cell density.
-
Dilute the suspension to achieve a final inoculum concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted drug.
-
Include growth and sterility controls.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 24 hours.
-
-
Endpoint Reading:
-
The MIC is determined as the lowest concentration of Ibrexafungerp that causes a ≥50% reduction in absorbance at 530 nm compared to the growth control.
-
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Components of In Vitro Susceptibility Testing.
References
- 1. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. scynexis.com [scynexis.com]
- 7. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. njccwei.com [njccwei.com]
- 11. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ibrexafungerp MIC Determination via Broth Microdilution Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp is a first-in-class triterpenoid antifungal agent that exhibits a broad spectrum of activity against various fungal pathogens, including species of Candida and Aspergillus.[1][2][3] Its mechanism of action involves the inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][4][5] This disruption of cell wall integrity leads to fungal cell lysis and death.[1][5] The unique oral bioavailability of Ibrexafungerp presents a significant advantage in the treatment of fungal infections.[2][3]
Accurate determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the in vitro potency of Ibrexafungerp against clinical and environmental fungal isolates. The broth microdilution assay is a standardized and widely accepted method for determining the MIC of antifungal agents. This document provides a detailed protocol for performing the broth microdilution assay for Ibrexafungerp, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of Ibrexafungerp.
Experimental Protocols
The following protocols are based on the EUCAST E.Def 7.3.2 and CLSI M27/M38 guidelines for antifungal susceptibility testing.[6][7][8][9]
Materials
-
Ibrexafungerp (SCY-078) powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, inert vessels for dilutions
-
Calibrated pipettes and sterile tips
-
Fungal isolates to be tested
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305, Aspergillus flavus ATCC 204304)[6][7][10]
Preparation of Ibrexafungerp Stock Solution
-
Aseptically weigh a sufficient amount of Ibrexafungerp powder.
-
Dissolve the powder in 100% DMSO to create a stock solution of high concentration (e.g., 5000 mg/L).[6]
-
Store the stock solution in small aliquots at -80°C until use.[6]
Preparation of Microtiter Plates
-
Perform serial two-fold dilutions of the Ibrexafungerp stock solution in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plate wells. The typical concentration range to be tested is 0.016 to 16 mg/L.[7][11]
-
Dispense 100 µL of each Ibrexafungerp dilution into the appropriate wells of a 96-well microtiter plate.
-
Include a drug-free well (growth control) containing 100 µL of RPMI-1640 medium and a sterility control well with 200 µL of uninoculated medium.
-
Prepared plates can be frozen at -80°C for up to six months.[8]
Inoculum Preparation
For Yeasts (Candida spp.):
-
Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35-37°C for 24-48 hours to ensure purity and viability.
-
Harvest mature colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL in the test wells.[8]
For Molds (Aspergillus spp.):
-
Subculture the mold isolates on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate at 35°C for 5-7 days until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
Inoculation, Incubation, and Reading
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the Ibrexafungerp dilutions and the growth control well. The final volume in each test well will be 200 µL.
-
Incubate the plates at 35-37°C.
-
Read the MICs after 24 hours for Candida spp. and 48 hours for Aspergillus spp.[7][9]
-
The MIC endpoint is defined as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control.[8][9] For Aspergillus spp., the endpoint is the Minimal Effective Concentration (MEC), which is the lowest drug concentration at which a clear change in the morphology of the hyphae is observed. However, for practical purposes in many studies, a ≥50% growth inhibition endpoint is also used and referred to as MIC.[7]
-
Reading can be done visually or with a microplate reader at 450 nm.
Experimental Workflow
Caption: Broth microdilution workflow for Ibrexafungerp MIC.
Data Presentation
Ibrexafungerp MIC Data for Candida Species
| Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |
| C. albicans | 163 | 0.016 - 0.5 | 0.06 | 0.125 | 0.062 | [11] |
| C. albicans (Fluconazole-S) | 30 | - | - | 0.03 | - | [12] |
| C. albicans (Fluconazole-R) | 52 | - | - | 0.03 | - | [12] |
| C. glabrata | 60 | 0.016 - 8 | 0.5 | 1 | 0.322 | [11] |
| C. parapsilosis | 108 | - | 0.5 | - | - | [11] |
| C. tropicalis | 40 | 0.06 - ≥8 | - | 2 | 0.517 | [11] |
| C. krusei | 29 | - | 1 | - | - | [11] |
| C. auris | 122 | 0.06 - 2.0 | 0.5 | - | - | [13] |
| C. auris | 100 | 0.0625 - 2 | 0.5 | 1 | - | [13] |
| C. auris | 54 | 0.25 - 2 | - | - | - | [9][14] |
Ibrexafungerp MIC Data for Quality Control Strains
| QC Strain | MIC Range (mg/L) | Modal MIC (mg/L) | Reference(s) |
| C. albicans ATCC 64548 | 0.03 - 0.125 | 0.06 | [8][10] |
| C. parapsilosis ATCC 22019 | 0.125 - 0.5 | 0.25 | [6][10] |
| C. krusei ATCC 6258 | 0.5 - 1 | 0.5 | [6][10] |
| C. albicans CNM-CL-F8555 | 0.06 - 0.25 | 0.125 | [6] |
Ibrexafungerp MEC Data for Aspergillus Species (EUCAST and CLSI)
| Species | No. of Isolates | Method | MEC Range (mg/L) | MEC₅₀ (mg/L) | MEC₉₀ (mg/L) | Geometric Mean MEC (mg/L) | Reference(s) |
| A. fumigatus (Azole-S) | 30 | EUCAST | 0.03 - 0.12 | 0.03 | 0.06 | 0.040 | [7] |
| A. fumigatus (Azole-S) | 30 | CLSI | 0.03 - 0.12 | 0.06 | 0.06 | 0.040 | [7] |
| A. fumigatus (Azole-R) | 30 | EUCAST | 0.03 - 0.5 | 0.03 | 0.25 | 0.092 | [7] |
| A. fumigatus (Azole-R) | 30 | CLSI | 0.03 - 0.25 | 0.06 | 0.12 | 0.056 | [7] |
| A. terreus complex | 15 | EUCAST | 0.03 - 0.12 | 0.03 | 0.06 | 0.030 | [7] |
| A. terreus complex | 15 | CLSI | 0.03 - 0.25 | 0.06 | 0.12 | 0.078 | [7] |
Note: MIC values can be influenced by the testing methodology (EUCAST vs. CLSI), variations in pH, and the specific isolates being tested.[7][12] For instance, Ibrexafungerp's activity is not adversely affected at a lower pH of 4.5, which is relevant for infections in acidic environments like the vagina.[12]
Conclusion
The broth microdilution assay is a reliable and reproducible method for determining the in vitro susceptibility of fungal isolates to Ibrexafungerp. Adherence to standardized protocols from CLSI and EUCAST is essential for obtaining accurate and comparable MIC data. The information and protocols provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this novel antifungal agent. The potent in vitro activity of Ibrexafungerp against a wide range of clinically important fungi, including resistant strains, underscores its potential as a valuable therapeutic option.[3][13][15]
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scynexis.com [scynexis.com]
Application Notes and Protocols for Ibrexafungerp in a Guinea Pig Model of Cutaneous Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of guinea pig models for studying the efficacy of Ibrexafungerp against cutaneous fungal infections. The protocols and data presented are primarily based on studies investigating Candida auris, an emerging multidrug-resistant fungal pathogen.
Introduction
Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent that inhibits the (1→3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2] This mechanism of action is similar to that of echinocandins, but Ibrexafungerp has a distinct binding site, conferring activity against some echinocandin-resistant strains.[2] Its oral bioavailability makes it a promising candidate for the treatment of a variety of fungal infections, including those of the skin.[2][3] The guinea pig model of cutaneous infection is a valuable tool for in vivo evaluation of antifungal agents due to the anatomical and physiological similarities of its skin to human skin.[4][5]
Key Experimental Protocols
Guinea Pig Model of Candida auris Cutaneous Infection
This protocol outlines the establishment of a localized C. auris skin infection in guinea pigs to assess the efficacy of orally administered Ibrexafungerp.[3][6][7]
Materials:
-
Hartley guinea pigs
-
Candida auris strain (e.g., MRL 35368)[6]
-
Prednisolone[3]
-
Ibrexafungerp
-
Vehicle control
-
Micafungin (as a comparator)[6]
-
Sterile normal saline[6]
-
8-mm biopsy punch[6]
Procedure:
-
Animal Acclimatization and Immunosuppression: Acclimatize guinea pigs (n=5 per group) to laboratory conditions.[3] To facilitate infection, induce localized immunosuppression by administering a single subcutaneous dose of prednisolone (30 mg/kg) one day prior to infection and again three days post-infection.[1][3]
-
Infection Induction: Anesthetize the animals and gently abrade a small area on their backs. Apply a 100 µl cell suspension containing 1 x 10⁸ blastospores of C. auris to the abraded area.[3][7]
-
Treatment Regimen: Randomize animals into treatment and control groups.[3] Administer treatment as follows:
-
Monitoring and Sample Collection: Monitor the animals for clinical signs of infection (e.g., crusting, inflammation). At day 7 post-infection, euthanize the animals and collect full-thickness skin biopsies (8-mm) from the infected area for analysis.[3][6]
-
Outcome Measures:
-
Tissue Fungal Burden: Weigh and homogenize the skin biopsies in sterile normal saline. Perform serial dilutions and plate for colony-forming unit (CFU) counting. Express the fungal burden as CFU per gram of tissue.[6]
-
Histopathology: Fix a portion of the biopsy tissue for histological examination (e.g., with Periodic acid-Schiff stain) to visualize fungal elements within the skin layers.[3]
-
Pharmacokinetics: Collect blood samples at specified time points after the final dose to determine the plasma concentrations of Ibrexafungerp and calculate pharmacokinetic parameters such as the area under the concentration-time curve (AUC).[3][6]
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using the guinea pig model of C. auris cutaneous infection.
Table 1: Efficacy of Ibrexafungerp on Tissue Fungal Burden
| Treatment Group | Dose | Fungal Burden (log CFU/g ± SD) | Statistical Significance (vs. Control) |
| Ibrexafungerp | 10 mg/kg BID | 2.8 ± 0.7 | P = 0.039 |
| Ibrexafungerp | 20 mg/kg BID | 3.7 ± 0.4 | P > 0.05 |
| Ibrexafungerp | 30 mg/kg BID | 3.6 ± 0.3 | P > 0.05 |
| Micafungin | 5 mg/kg IP | 3.6 ± 1.2 | P > 0.05 |
| Untreated Control | - | Not explicitly stated, but significantly higher than 10 mg/kg IBX group | - |
Data sourced from a study evaluating Ibrexafungerp in a guinea pig model of C. auris cutaneous infection.[6]
Table 2: Pharmacokinetic Parameters of Ibrexafungerp in Guinea Pigs
| Ibrexafungerp Dose (BID) | Systemic Exposure (AUC₀₋₂₄) (µg·h/mL) |
| 10 mg/kg | 2.8 |
| 20 mg/kg | 5.6 |
| 30 mg/kg | 15 |
Data represents the area under the concentration-time curve from 0 to 24 hours after oral administration.[3][6]
Visualizations
Mechanism of Action of Ibrexafungerp
Ibrexafungerp targets the fungal cell wall by inhibiting the (1→3)-β-D-glucan synthase enzyme complex.[8] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a crucial polymer that provides structural integrity to the fungal cell wall.[8] By blocking this process, Ibrexafungerp disrupts cell wall formation, leading to osmotic instability and fungal cell death.[8]
References
- 1. Efficacy of Ibrexafungerp (SCY-078) against Candida auris in an In Vivo Guinea Pig Cutaneous Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental guinea pig model of dermatophytosis: a simple and useful tool for the evaluation of new diagnostics and antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective on animal models of dermatophytosis caused by Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of Ibrexafungerp (SCY-078) against Candida auris in an In Vivo Guinea Pig Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scynexis.com [scynexis.com]
- 8. research.regionh.dk [research.regionh.dk]
Application Notes and Protocols: Evaluating Ibrexafungerp in Rabbit Models of Invasive Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Invasive aspergillosis (IA) is a life-threatening fungal infection, primarily affecting immunocompromised individuals, with high morbidity and mortality rates. The development of new antifungal agents with novel mechanisms of action is crucial. Ibrexafungerp, the first in a new class of triterpenoid antifungals, is an orally bioavailable glucan synthase inhibitor that has shown potent activity against Aspergillus species.[1][2][3] The persistently neutropenic rabbit model of invasive pulmonary aspergillosis (IPA) is a well-established and highly predictive preclinical system for evaluating the pharmacokinetics, safety, and efficacy of new antifungal agents.[4][5] This document provides detailed application notes and protocols for the use of this rabbit model in the evaluation of Ibrexafungerp, summarizing key efficacy data and outlining experimental workflows.
Ibrexafungerp: Mechanism of Action
Ibrexafungerp is a semi-synthetic derivative of enfumafungin that targets the fungal cell wall.[6] Its primary mechanism involves the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[7][8] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polymer that constitutes 50-60% of the fungal cell wall's dry weight and is vital for maintaining its structural integrity.[7][9] By disrupting this pathway, Ibrexafungerp compromises the fungal cell wall, leading to increased permeability, osmotic instability, cell lysis, and ultimately, fungal cell death.[9][10] This target is absent in mammalian cells, suggesting a low risk of off-target effects.[1] While its action is fungistatic against Aspergillus spp., it is fungicidal against Candida spp.[7]
Caption: Mechanism of action of Ibrexafungerp.
Experimental Protocols: Rabbit Model of Invasive Pulmonary Aspergillosis
The persistently neutropenic New Zealand White (NZW) rabbit model is highly validated for studying IPA.[4][11] It allows for the characterization of pharmacokinetics, therapeutic efficacy, and safety of antifungal agents in a system that closely mimics the human condition.[4][5]
Experimental Workflow
The overall workflow involves acclimatization, establishment of a central venous catheter, induction of immunosuppression, endotracheal inoculation with Aspergillus fumigatus, initiation of antifungal therapy, and subsequent monitoring and analysis of defined endpoints.
Caption: Workflow for Ibrexafungerp evaluation in the rabbit IPA model.
Detailed Methodology
a. Animal Model:
-
Species: New Zealand White (NZW) rabbits, female, weighing 2.5-3.5 kg.[11]
-
Housing: Maintained in individual cages with appropriate environmental enrichment.
-
Vascular Access: A Silastic central venous catheter is surgically placed for atraumatic venous access, facilitating drug administration and blood sampling.[4][5]
b. Immunosuppression Regimen:
-
To induce profound and persistent neutropenia, a regimen of cytarabine (Ara-C) is administered intravenously.
-
A corticosteroid, such as methylprednisolone, is often co-administered to simulate the state of cell-mediated immune suppression common in at-risk patient populations.[5]
-
Antibacterial prophylaxis (e.g., ceftazidime) is provided to prevent opportunistic bacterial infections.
c. Fungal Inoculation:
-
Organism: Aspergillus fumigatus clinical isolate.
-
Inoculum Preparation: Conidia are harvested and suspended in sterile saline. The concentration is determined using a hemocytometer.
-
Infection Route: 24 hours after the final dose of immunosuppressants, rabbits are anesthetized and inoculated via endotracheal instillation with a defined concentration of A. fumigatus conidia (e.g., 1 x 10⁸ conidia).[11]
d. Ibrexafungerp Administration:
-
Timing: Treatment is initiated 24 hours post-infection.
-
Formulation: Ibrexafungerp can be administered intravenously (IV) or orally (PO). The oral bioavailability is a key feature of this drug.[1][7]
-
Dosing: Dosages are selected to span the range of possible human exposures. Studies have used IV doses of 2.5 mg/kg/day and 7.5 mg/kg/day.[11][12]
-
Control Groups: Untreated controls and vehicle controls are essential. For combination studies, groups receiving the partner drug alone (e.g., isavuconazole 40 mg/kg/day PO) are included.[11][12]
Efficacy Evaluation: Endpoints and Protocols
A panel of validated outcome variables is used to measure therapeutic response.[4]
a. Survival:
-
Protocol: Animals are monitored at least twice daily for up to 12-14 days post-infection.
-
Analysis: Survival is plotted using Kaplan-Meier analysis, and differences between groups are assessed using the log-rank test.[11]
b. Fungal Burden and Tissue Injury:
-
Protocol: At the time of necropsy, lungs are excised, weighed, and inspected for hemorrhagic infarcts. The pulmonary infarct score is calculated based on the percentage of lung surface area exhibiting infarction.
-
Fungal Burden: A section of lung tissue is homogenized, and serial dilutions are plated on appropriate media (e.g., Sabouraud dextrose agar) to determine the residual fungal burden, expressed as log₁₀ CFU per gram of tissue.[11][12]
c. Serological Biomarkers:
-
Protocol: Blood samples are collected serially throughout the experiment.
-
Analysis: Serum is analyzed for galactomannan (GM) index and (1→3)-β-D-glucan (BDG) levels using commercially available assays. These biomarkers correlate with fungal burden and therapeutic response.[1][5]
Quantitative Data Presentation
The following tables summarize efficacy data from a key study evaluating Ibrexafungerp (SCY) alone and in combination with isavuconazole (ISA) in the rabbit IPA model.[11][12]
Table 1: Efficacy of Ibrexafungerp on Survival in Experimental IPA
| Treatment Group | Dose (mg/kg/day) | Survival Probability (%) | P-value vs. Untreated Control |
| Untreated Control (UC) | - | 0 | - |
| Ibrexafungerp (SCY) | 2.5 | 10 | >0.05 |
| Ibrexafungerp (SCY) | 7.5 | 22 | >0.05 |
| Isavuconazole (ISA) | 40 | 60 | <0.01 |
| SCY + ISA | 2.5 + 40 | 80 | <0.001 |
| SCY + ISA | 7.5 + 40 | 88 | <0.001 |
Table 2: Effect of Ibrexafungerp on Pulmonary Injury and Fungal Burden
| Treatment Group | Mean Lung Weight (g ± SEM) | Mean Pulmonary Infarct Score (± SEM) | Mean Residual Fungal Burden (log CFU/g ± SEM) |
| Untreated Control (UC) | 25.1 ± 1.1 | 65.0 ± 5.0 | 4.3 ± 0.1 |
| Ibrexafungerp 2.5 (SCY2.5) | 22.8 ± 1.5 | 55.0 ± 4.1 | 3.9 ± 0.2 |
| Ibrexafungerp 7.5 (SCY7.5) | 21.7 ± 1.2 | 51.0 ± 3.8 | 3.7 ± 0.1 |
| Isavuconazole 40 (ISA40) | 14.9 ± 0.9 | 18.0 ± 2.5 | 2.5 ± 0.1 |
| SCY2.5 + ISA40 | 12.1 ± 0.7† | 8.0 ± 1.9† | 1.9 ± 0.1† |
| SCY7.5 + ISA40 | 11.5 ± 0.6† | 5.0 ± 1.5† | 1.7 ± 0.1† |
| P < 0.01 vs. UC and SCY monotherapy groups. †P < 0.05 vs. ISA40 monotherapy group. |
Table 3: Impact of Ibrexafungerp Combination Therapy on Serum Biomarkers
| Treatment Group | Mean Galactomannan Index (GMI ± SEM) | Mean (1→3)-β-D-Glucan (pg/mL ± SEM) |
| Untreated Control (UC) | 6.2 ± 0.5 | >500 |
| Isavuconazole 40 (ISA40) | 2.1 ± 0.3 | 280 ± 45 |
| SCY2.5 + ISA40 | 0.9 ± 0.2 | 110 ± 25 |
| SCY7.5 + ISA40 | 0.7 ± 0.1 | 85 ± 20 |
| *P < 0.05 vs. ISA40 monotherapy group. |
Logical Relationships and Synergy
The data demonstrates that while Ibrexafungerp monotherapy showed a modest effect, its combination with isavuconazole resulted in a synergistic interaction.[4][11][12] This combination led to significantly improved survival, decreased pulmonary injury, reduced fungal burden, and lower biomarker levels compared to either drug alone.[1][6][12]
Caption: Logical relationship of treatment arms to efficacy outcomes.
Conclusion
The persistently neutropenic rabbit model of invasive pulmonary aspergillosis serves as a powerful and indispensable tool for the preclinical evaluation of novel antifungal agents like Ibrexafungerp. The protocols and data presented herein demonstrate the model's utility in defining efficacy, assessing synergistic potential in combination therapies, and providing a strong experimental foundation for guiding clinical trials.[4][12] The significant enhancement of isavuconazole's activity by Ibrexafungerp in this model highlights a promising therapeutic strategy for invasive aspergillosis.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp, a Novel Triterpenoid Antifungal in Development for the Treatment of Mold Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Quantifying Ibrexafungerp Citrate in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibrexafungerp in plasma. The described protocol is based on established methodologies for the bioanalysis of Ibrexafungerp in biological matrices and is intended to serve as a comprehensive guide for researchers in drug development and clinical pharmacology.
Introduction
Ibrexafungerp is a first-in-class, orally bioavailable, semi-synthetic triterpenoid glucan synthase inhibitor. It is used for the treatment of various fungal infections.[1][2][3] Accurate quantification of Ibrexafungerp in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The following protocols detail a robust and sensitive LC-MS/MS method for this purpose.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines the extraction of Ibrexafungerp from a plasma matrix using protein precipitation, a common and effective method for cleaning up biological samples before LC-MS/MS analysis.[4][5]
Materials:
-
Plasma samples (Human or animal)
-
Ibrexafungerp analytical standard
-
Internal Standard (IS) solution (e.g., Verapamil, 10 ng/mL)[6]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
96-well deep-well plates
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of extraction solution (1:1 Acetonitrile/Methanol containing the internal standard, e.g., 10 ng/mL Verapamil).[6]
-
Vortex the mixture for 10 minutes to precipitate proteins.
-
Centrifuge the tubes at 4,000 rpm for 5 minutes at room temperature to pellet the precipitated proteins.[6]
-
Carefully transfer 50 µL of the clear supernatant to a 96-well deep-well plate.
-
Dilute the supernatant with an additional 50 µL of deionized water.[6]
-
The plate is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Pressure Liquid Chromatography (HPLC) system (e.g., Shimadzu)[6]
Chromatographic Conditions:
| Parameter | Value |
| Column | Agilent SB-C8, 2.1 x 30 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min (Typical for this column dimension) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C (Typical) |
| Gradient Program | See Table 2 |
Table 1: Liquid Chromatography Conditions [6]
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 2: Gradient Elution Program
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 6500+)[6]
MS/MS Parameters:
| Parameter | Ibrexafungerp | Internal Standard (Verapamil) |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition (m/z) | 730.5 -> XXX | 455.3 -> 165.1 |
| Declustering Potential (DP) | To be optimized | To be optimized |
| Collision Energy (CE) | To be optimized | To be optimized |
| Collision Cell Exit Potential (CXP) | To be optimized | To be optimized |
Table 3: Mass Spectrometry Parameters (Note: The specific MRM transition for Ibrexafungerp was not detailed in the provided search results and would need to be optimized during method development. The [M+H]+ for Ibrexafungerp is 730.528.[6])
Method Validation Parameters (Illustrative)
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key parameters to evaluate include:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Table 4: Typical Bioanalytical Method Validation Parameters [7][8]
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Penetration of Ibrexafungerp (Formerly SCY-078) at the Site of Infection in an Intra-abdominal Candidiasis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbpas.com [ijbpas.com]
- 8. Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Cas9 to Elucidate Ibrexafungerp Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp is a first-in-class oral triterpenoid antifungal agent that inhibits the β-(1,3)-D-glucan synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[1][2] This mechanism is similar to that of echinocandins; however, ibrexafungerp binds to a different site on the glucan synthase enzyme complex.[3][4][5][6] This distinct binding profile results in limited cross-resistance with echinocandins, making ibrexafungerp a promising therapeutic option for infections caused by echinocandin-resistant fungal pathogens.[2][4] The emergence of antifungal resistance is a significant global health threat, necessitating a deeper understanding of the molecular mechanisms that may lead to reduced susceptibility to new agents like ibrexafungerp.
The CRISPR-Cas9 system has emerged as a powerful and versatile genome editing tool, enabling precise gene knockouts, insertions, and single-nucleotide edits.[7][8] This technology can be harnessed to systematically investigate the genetic determinants of drug resistance in fungal pathogens such as Candida albicans. These application notes provide a framework and detailed protocols for leveraging CRISPR-Cas9 to identify and characterize the mechanisms of ibrexafungerp resistance.
Application Notes
Identifying Novel Resistance Genes via Genome-Wide CRISPR-Cas9 Knockout Screens
A genome-wide CRISPR-Cas9 knockout library can be employed to identify genes whose inactivation confers resistance to ibrexafungerp. By subjecting a pooled population of mutants to sublethal concentrations of the drug, researchers can enrich for and subsequently identify resistant strains. The genes targeted in these resistant isolates are strong candidates for being involved in ibrexafungerp's mechanism of action or in pathways that modulate its efficacy.
Hypothetical Signaling Pathway of Ibrexafungerp Action and Resistance
Caption: Ibrexafungerp action and potential resistance pathways.
Validating Candidate Resistance Genes
Individual gene knockout and complementation studies are crucial for validating the role of candidate genes identified from the genome-wide screen. By creating isogenic strains (wild-type, knockout, and complemented), a direct causal link between the gene of interest and ibrexafungerp resistance can be established through susceptibility testing.
Investigating the Role of Specific Mutations using CRISPR-Cas9 Base and Prime Editing
Given that echinocandin resistance is primarily mediated by point mutations in the FKS genes, it is plausible that specific mutations could also confer resistance to ibrexafungerp.[9][10] CRISPR-Cas9-based base and prime editing technologies can be utilized to introduce specific point mutations into the FKS1 and FKS2 genes of a susceptible fungal strain. This allows for the direct assessment of the impact of these mutations on ibrexafungerp susceptibility.
Experimental Workflow for CRISPR-Cas9-based Investigation of Ibrexafungerp Resistance
Caption: Workflow for identifying and validating ibrexafungerp resistance genes.
Quantitative Data
The following tables summarize the in vitro activity of ibrexafungerp against Candida species, including isolates with known FKS mutations that confer echinocandin resistance.
Table 1: Ibrexafungerp MICs against Wild-Type and FKS Mutant Candida glabrata
| Candida glabrata Isolate Type | Ibrexafungerp MIC Range (μg/mL) | Ibrexafungerp MIC₅₀ (μg/mL) | Ibrexafungerp MIC₉₀ (μg/mL) | Reference |
| Wild-Type (n=142) | Not Reported | 0.25 | 0.5 | [11] |
| fks1 or fks2 mutants (n=89) | <0.03 - 4 | 0.25 | 1.0 | [12] |
| fks1 mutants (n=30) | Not Reported | 0.25 | 1.0 | [11] |
| fks2 mutants (n=49) | Not Reported | 0.25 | 1.0 | [11] |
Table 2: Ibrexafungerp MICs against Echinocandin-Resistant Candida Species with Characterized FKS Mutations
| Candida Species | FKS Mutation | Ibrexafungerp MIC₅₀ (mg/L) | Ibrexafungerp MIC₉₀ (mg/L) | Anidulafungin MIC₅₀ (mg/L) | Anidulafungin MIC₉₀ (mg/L) | Reference |
| C. albicans (n=63) | F641S, S645P/Y | 0.25 | 1 | 0.5 | 1 | [13] |
| C. glabrata (n=112) | F659del/V/Y, S663P | >4 | >4 | 2 | 4 | [13] |
| C. tropicalis (n=10) | F641S, S645P | >4 | >4 | 1 | 2 | [13] |
| C. krusei (n=5) | F635S, S645P | 1 | 2 | 0.5 | 1 | [13] |
Experimental Protocols
Protocol for Generation of a Genome-Wide CRISPR-Cas9 Knockout Library in Candida albicans**
This protocol is adapted from established methods for transient CRISPR-Cas9 expression in C. albicans.
Materials:
-
C. albicans recipient strain (e.g., SN152)
-
Cas9 expression vector (e.g., pV1093)
-
sgRNA expression vector
-
A genome-wide library of pre-cloned sgRNAs
-
Repair template oligonucleotides with homology arms flanking the target region
-
Transformation reagents (e.g., lithium acetate, PEG)
-
Selective media (e.g., YPD + nourseothricin)
Method:
-
sgRNA Library Amplification: Amplify the pooled sgRNA library from the plasmid backbone.
-
Cas9 and sgRNA Cassette Preparation: Linearize the Cas9 expression vector. Co-transform the linearized Cas9 vector, the amplified sgRNA library, and a universal repair template into competent C. albicans cells.
-
Transformation: Use the lithium acetate/PEG method for high-efficiency transformation.
-
Selection: Plate the transformed cells on selective media to isolate successful transformants.
-
Library Pooling and Validation: Pool all colonies to create the knockout library. Validate the library diversity by sequencing a subset of the sgRNA cassettes.
Protocol for High-Throughput Screening for Ibrexafungerp Resistance
Materials:
-
Pooled C. albicans CRISPR-Cas9 knockout library
-
YPD liquid media
-
Ibrexafungerp
-
96-well plates
-
Plate reader
Method:
-
Inoculation: Inoculate the pooled knockout library into YPD liquid media in 96-well plates.
-
Drug Exposure: Add ibrexafungerp to the wells at a concentration that inhibits the growth of the wild-type strain (e.g., 2x MIC).
-
Incubation: Incubate the plates at 30°C with shaking.
-
Growth Monitoring: Monitor fungal growth over time using a plate reader (OD600).
-
Enrichment of Resistant Mutants: Identify wells with significant growth. Culture the populations from these wells and re-expose them to a higher concentration of ibrexafungerp to further enrich for resistant mutants.
-
Isolation and Sequencing: Isolate single colonies from the enriched populations. Identify the disrupted gene in each resistant isolate by sequencing the sgRNA cassette.
Protocol for Site-Directed Mutagenesis of FKS1 using CRISPR-Cas9
This protocol describes the introduction of a specific point mutation into the FKS1 gene.
Materials:
-
C. albicans wild-type strain
-
Cas9 expression vector
-
sgRNA expression vector designed to target the desired region of FKS1
-
A single-stranded DNA repair template containing the desired point mutation and silent mutations to prevent re-cleavage by Cas9.
-
Transformation reagents
-
Selective media
Method:
-
sgRNA Design and Cloning: Design and clone an sgRNA specific to the target site in FKS1 into the sgRNA expression vector.
-
Co-transformation: Co-transform the Cas9 expression vector, the specific FKS1-targeting sgRNA vector, and the repair template into competent C. albicans cells.
-
Selection and Screening: Select for transformants on appropriate media. Screen individual colonies for the desired mutation by PCR and Sanger sequencing.
-
Phenotypic Analysis: Perform antifungal susceptibility testing (e.g., broth microdilution) to determine the MIC of ibrexafungerp for the engineered mutant strain compared to the wild-type.
Conclusion
The application of CRISPR-Cas9 technology provides a powerful and systematic approach to unraveling the molecular mechanisms of ibrexafungerp resistance. By identifying and validating resistance genes and characterizing the impact of specific mutations, researchers can gain valuable insights into the drug's mode of action and anticipate potential clinical resistance. This knowledge is critical for the development of strategies to prolong the clinical utility of this important new antifungal agent and for the design of next-generation antifungals.
References
- 1. Genetic Basis of Azole and Echinocandin Resistance in Clinical Candida glabrata in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking Fungal Potential: The CRISPR-Cas System as a Strategy for Secondary Metabolite Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scynexis.com [scynexis.com]
- 12. In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor against Candida glabrata Isolates with FKS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ibrexafungerp Citrate's Low Aqueous Solubility in Assays
For researchers, scientists, and drug development professionals working with the novel antifungal agent Ibrexafungerp Citrate, its low aqueous solubility presents a significant challenge in obtaining reliable and reproducible assay results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and why is it difficult to work with?
A1: this compound has a very low aqueous solubility, reported to be approximately 0.000346 mg/mL.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[2][3] This inherent hydrophobicity makes it challenging to dissolve in aqueous-based assay buffers, often leading to precipitation and inaccurate results.
Q2: How does pH affect the solubility and activity of this compound?
A2: The solubility of this compound is pH-dependent.[2][3] Its antifungal activity has been shown to increase at a lower pH. For instance, in one study, the MIC90 values against various Candida species were significantly lower at pH 4.5 compared to pH 7.0.[4] This is an important consideration for in vitro assays, as the pH of the culture medium can influence the compound's effective concentration.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[5][6][7] It can be dissolved in DMSO at concentrations as high as 100 mg/mL with the help of ultrasonication.[5][6][7] It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[5][7]
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common problem with poorly soluble compounds. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution. To mitigate this, consider the following:
-
Use a co-solvent system: Instead of diluting directly into the aqueous buffer, prepare an intermediate dilution in a co-solvent mixture.
-
Employ solubilizing excipients: Incorporate agents like cyclodextrins or surfactants into your formulation.
-
Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, some cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Determine the highest non-toxic concentration of DMSO for your specific assay.
-
Gentle warming and mixing: Mild heating and thorough mixing during dilution can sometimes help maintain solubility.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) | Visual Cues |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | - Rapid change in solvent polarity.- Exceeding the aqueous solubility limit. | - Prepare an intermediate dilution in a co-solvent system (e.g., DMSO/Ethanol).- Use a formulation with solubilizing excipients (see protocols below).- Increase the final DMSO concentration in the assay (if tolerated by cells).- Add the DMSO stock to the aqueous buffer slowly while vortexing. | - The solution turns cloudy or milky.- Visible particles or crystals form. |
| Inconsistent or non-reproducible assay results. | - Incomplete dissolution of the compound.- Precipitation of the compound in the assay plate over time. | - Visually inspect stock solutions and assay plates for any signs of precipitation before and during the experiment.- Prepare fresh dilutions for each experiment.- Evaluate the stability of your formulation in the assay medium over the duration of the experiment. | - Inconsistent well-to-well readings.- High variability between replicate experiments. |
| Low or no observed activity of the compound. | - The compound is not in solution and therefore not available to interact with the target. | - Confirm the complete dissolution of the compound in the stock solution.- Use a validated solubilization protocol.- Consider performing a solubility check of the final working solution. | - Results are similar to the negative control. |
| Cell toxicity observed at higher compound concentrations. | - Cytotoxicity of the solubilizing agents (e.g., high concentrations of DMSO or surfactants). | - Determine the maximum tolerable concentration of all solvents and excipients in your cell-based assay by running appropriate vehicle controls.- Reduce the concentration of the potentially toxic component in your formulation. | - Changes in cell morphology.- Reduced cell viability in vehicle control wells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 100 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 15-30 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Solubilization using a Co-solvent/Surfactant System for In Vitro Assays
Objective: To prepare a working solution of this compound for cell-based or biochemical assays, minimizing precipitation in aqueous media.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile tubes
Procedure:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the other solvents in the following order, vortexing thoroughly after each addition: a. 40% (v/v) PEG300 b. 5% (v/v) Tween-80 c. 45% (v/v) Saline or PBS The initial 10% of the final volume is the DMSO from the stock solution.
-
The final solution should be clear. This formulation can then be further diluted in the assay medium.
-
Important: Always prepare a vehicle control containing the same final concentrations of all solvents (DMSO, PEG300, Tween-80, saline/PBS) to assess any effects of the formulation on the assay.
Protocol 3: Solubilization using a Cyclodextrin-based Formulation for In Vitro Assays
Objective: To enhance the aqueous solubility of this compound using a cyclodextrin.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Sterile saline (0.9% NaCl) or cell culture medium
-
Sterile tubes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or your assay medium. This may require some vortexing and gentle warming to fully dissolve.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the 20% SBE-β-CD solution to the DMSO stock, making up 90% of the final volume.
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
This formulation can then be further diluted in the assay medium.
-
Important: Prepare a vehicle control with the same final concentrations of DMSO and SBE-β-CD.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/System | Solubility | Reference |
| Water | 0.000346 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL (with sonication) | [5][6][7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | [5][6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [5][6] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | [5][6] |
Table 2: Effect of pH on the In Vitro Activity of this compound against Candida Species
| Candida Species | MIC90 at pH 7.0 (µg/mL) | MIC90 at pH 4.5 (µg/mL) | Reference |
| C. albicans (fluconazole-sensitive) | 0.03 | 0.06 | [4] |
| C. albicans (fluconazole-resistant) | 0.03 | 0.06 | [4] |
| C. glabrata | 0.25 | 0.5 | [4] |
| C. krusei | 0.5 | 0.25 | [4] |
| C. parapsilosis | 0.5 | 0.25 | [4] |
| C. tropicalis | 0.25 | 0.25 | [4] |
Visualizations
Caption: Experimental workflow for preparing this compound solutions for assays.
Caption: Troubleshooting workflow for solubility issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of solubilizing surfactants and loading of antiviral, antimicrobial, and antifungal drugs on their release rates from ethylene vinyl acetate copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. quora.com [quora.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. glpbio.com [glpbio.com]
Strategies to mitigate FKS gene mutations causing Ibrexafungerp resistance
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to address FKS gene mutations that may lead to resistance to the antifungal agent Ibrexafungerp.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ibrexafungerp, and how does it relate to FKS genes?
A1: Ibrexafungerp is a first-in-class triterpenoid antifungal agent that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2][3] It targets the β-(1,3)-D-glucan synthase enzyme, which is encoded by the FKS genes (FKS1, FKS2, etc.).[3][4] By inhibiting this enzyme, Ibrexafungerp disrupts the integrity of the cell wall, leading to fungal cell death.[3][5] Although it shares a similar mechanism with echinocandins, Ibrexafungerp binds to a distinct but partially overlapping site on the glucan synthase enzyme.[1][5][6] This different binding site means that some mutations in the FKS genes that confer resistance to echinocandins may not affect Ibrexafungerp's activity.[5][6]
Q2: Can mutations in FKS genes cause resistance to Ibrexafungerp?
A2: Yes, specific mutations within the FKS1 and FKS2 genes can lead to reduced susceptibility to Ibrexafungerp.[2][5] However, there is limited cross-resistance between echinocandins and Ibrexafungerp.[2][5] Many FKS mutations that cause high-level echinocandin resistance do not significantly impact the in vitro activity of Ibrexafungerp.[1][7] For instance, studies have shown that 70-86% of echinocandin-resistant mutants remain susceptible to Ibrexafungerp.[7]
Q3: Which specific FKS mutations are associated with reduced Ibrexafungerp susceptibility?
A3: While Ibrexafungerp is active against many echinocandin-resistant isolates, certain FKS mutations have been shown to increase Ibrexafungerp MIC values. These include specific amino acid changes such as F641S in C. albicans, and deletions like F649del, F658del, and F659del in C. glabrata.[5][7] Deletion mutations in FKS1 (F625del) and FKS2 (F659del) have been associated with more significant increases in Ibrexafungerp MICs.[7] Mutations at the beginning of the hotspot regions of the FKS gene, such as F659 and F641, have been linked to higher Ibrexafungerp MIC values compared to mutations in the central part of these regions.[8][9]
Q4: What are the primary strategies to mitigate Ibrexafungerp resistance due to FKS mutations?
A4: The primary strategies include:
-
Susceptibility Testing: Regularly perform antifungal susceptibility testing (AFST) to determine the MIC of Ibrexafungerp against your fungal isolates. This will help identify any reduced susceptibility early on.
-
Molecular Characterization: Sequence the FKS genes of isolates with elevated Ibrexafungerp MICs to identify specific resistance-conferring mutations.
-
Combination Therapy: In cases of reduced susceptibility, consider in vitro testing of Ibrexafungerp in combination with other antifungal agents. Synergistic or additive effects have been observed with agents like azoles (e.g., isavuconazole, voriconazole) and amphotericin B against some fungi, which may help overcome resistance.[1][2][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Elevated Ibrexafungerp MICs observed in a previously susceptible isolate. | Development of an FKS gene mutation. | 1. Confirm the MIC value by repeating the antifungal susceptibility testing. 2. Perform Sanger sequencing of the FKS1 and FKS2 "hot spot" regions to identify potential mutations. 3. If a known resistance mutation is identified, consider evaluating alternative or combination therapies. |
| Isolate is resistant to echinocandins. Will it be resistant to Ibrexafungerp? | FKS mutation conferring echinocandin resistance. | Not necessarily. Ibrexafungerp retains activity against many echinocandin-resistant isolates due to its different binding site on the glucan synthase enzyme.[5][6] It is crucial to perform antifungal susceptibility testing specifically for Ibrexafungerp to determine its activity against the isolate. |
| Difficulty in amplifying or sequencing FKS genes. | Poor DNA quality, inappropriate primers, or PCR conditions. | 1. Ensure high-quality genomic DNA is extracted from a pure fungal culture. 2. Verify the specificity and integrity of the primers for the target FKS genes. 3. Optimize PCR conditions (annealing temperature, extension time, etc.). Refer to the detailed experimental protocol below. |
Data Presentation
Table 1: In Vitro Activity of Ibrexafungerp Against Candida glabrata Isolates with FKS Mutations
| FKS Mutation | Number of Isolates | Ibrexafungerp MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| fks1 mutants | 30 | 0.5 - >4 | 0.5 - >4 | 0.25 - >4 |
| fks2 mutants | 49 | 0.5 - 4 | 0.5 - >4 | 0.25 - >4 |
| fks mutant C. glabrata | 79 | 0.5 - 1 (MIC50) | 0.5 - 4 (MIC50) | 0.125 - 0.25 (MIC50) |
Data compiled from multiple studies.[8]
Table 2: Ibrexafungerp Activity Against Echinocandin-Resistant Candida auris with S639F fks1 Mutation
| Antifungal Agent | Number of Isolates | MIC Range (µg/mL) |
| Ibrexafungerp | 8 | 0.25 - 0.5 |
| Anidulafungin | 8 | 4 - 32 |
| Micafungin | 8 | 4 - 32 |
Data from a study on C. auris isolates from India.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Ibrexafungerp
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[6][10]
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of Ibrexafungerp in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions to obtain the desired final concentrations (e.g., 0.008 to 8 µg/mL).
-
-
Inoculum Preparation:
-
Subculture the Candida isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Microdilution Plate Preparation:
-
In a 96-well microtiter plate, add 100 µL of the appropriate Ibrexafungerp dilution to each well.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Protocol 2: Sequencing of FKS1 and FKS2 Hot Spot Regions
-
Genomic DNA Extraction:
-
Culture the Candida isolate in a suitable broth medium.
-
Extract genomic DNA using a commercial fungal DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the "hot spot" regions of the FKS1 and FKS2 genes using specific primers.
-
Example Primers for C. albicans FKS1 Hot Spot 1:
-
Forward: 5'- AAT GGG CTG GTG CTC AAC AT -3'
-
Reverse: 5'- CCT TCA ATT TCA GAT GGA ACT TGA TG -3'
-
-
Perform PCR with an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
Perform Sanger sequencing of the purified PCR products using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type FKS1 and FKS2 gene sequences from a reference strain.
-
Identify any nucleotide changes that result in amino acid substitutions.
-
Visualizations
Caption: Mechanism of action of Ibrexafungerp.
Caption: Troubleshooting workflow for Ibrexafungerp resistance.
References
- 1. scynexis.com [scynexis.com]
- 2. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal resistance, combinations and pipeline: oh my! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy with Ibrexafungerp (Formerly SCY-078), a First-in-Class Triterpenoid Inhibitor of (1→3)-β-d-Glucan Synthesis, and Isavuconazole for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ibrexafungerp Citrate Dosage in Neutropenic Mouse Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Ibrexafungerp Citrate in neutropenic mouse models of fungal infections.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for inducing neutropenia in mice for Ibrexafungerp studies?
A1: A common and effective method is the intraperitoneal administration of cyclophosphamide. A regimen of 150 mg/kg followed by a second dose of 100 mg/kg three days later can induce profound and sustained neutropenia (less than 10 neutrophils/mm³) for at least three days.[1] This window is typically sufficient for establishing an infection and evaluating the efficacy of Ibrexafungerp.
Q2: Which mouse strains are most commonly used for these types of studies?
A2: Outbred mouse strains like ICR are often preferred for infection models because their genetic diversity can provide insights into individual responses to both the infection and the treatment.[1]
Q3: What is the typical route of administration for this compound in mice?
A3: Ibrexafungerp is orally bioavailable and is typically administered via oral gavage (PO).[2][3][4] This mimics the intended clinical use in humans.
Q4: How is the efficacy of Ibrexafungerp typically assessed in these models?
A4: Efficacy is primarily determined by two endpoints:
-
Survival: Monitoring and recording the survival of treated versus untreated mice over a defined period (e.g., 21 days).[2][3][4]
-
Fungal Burden: Quantifying the amount of fungus in target organs (e.g., kidneys, lungs, brain) at the end of the study. This is often done by determining colony-forming units (CFU) per gram of tissue or by quantitative PCR (qPCR).[2][3][4][5]
Q5: What is the mechanism of action of Ibrexafungerp?
A5: Ibrexafungerp is a triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[4][5][6] This disruption of the cell wall leads to fungal cell death.
Troubleshooting Guide
Issue 1: High variability in fungal burden between mice in the same treatment group.
-
Possible Cause: Inconsistent delivery of the fungal inoculum.
-
Troubleshooting Step: Ensure a homogenous suspension of the fungal cells and precise administration, whether intravenously or intratracheally. Verify the inoculum concentration before and after administration.
-
Possible Cause: Inconsistent oral gavage administration of Ibrexafungerp.
-
Troubleshooting Step: Ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach. For compounds with solubility or suspension challenges, ensure the formulation is consistently mixed between doses.
Issue 2: Premature or unexpected death in the control group.
-
Possible Cause: The fungal inoculum is too high, leading to a hyperacute infection that does not allow for a therapeutic window.
-
Troubleshooting Step: Perform a pilot study to titrate the fungal inoculum to a level that causes a lethal infection within a reasonable timeframe (e.g., 7-14 days) without being immediately overwhelming.
-
Possible Cause: Bacterial superinfection, especially in a neutropenic model.
-
Troubleshooting Step: Administer broad-spectrum antibiotics in the drinking water to prevent opportunistic bacterial infections. Enrofloxacin (50 mg/L) is an option that has been used in these models.[3]
Issue 3: Lack of Ibrexafungerp efficacy at expected doses.
-
Possible Cause: The fungal isolate may have reduced susceptibility to Ibrexafungerp.
-
Troubleshooting Step: Perform in vitro susceptibility testing (e.g., broth microdilution) to determine the Minimum Inhibitory Concentration (MIC) of Ibrexafungerp against the specific fungal strain being used.[2]
-
Possible Cause: Suboptimal pharmacokinetic/pharmacodynamic (PK/PD) parameters for the specific infection model.
-
Troubleshooting Step: The required drug exposure for efficacy can vary between different fungal species and infection sites. Consider dose-ranging studies to establish the optimal dosing regimen for your specific model. The mean plasma steady-state AUC from 0 to 24 hours required for efficacy in a murine invasive candidiasis model was found to be 15.4 ± 2.21 μM·h.[7]
Experimental Protocols & Data
Protocol 1: Induction of Neutropenia
A simplified low-dose cyclophosphamide regimen is effective for inducing neutropenia in outbred mice.[1]
-
On day -4 relative to infection, administer 150 mg/kg of cyclophosphamide intraperitoneally (IP).
-
On day -1 relative to infection, administer a second dose of 100 mg/kg of cyclophosphamide IP.
-
This regimen typically results in profound neutropenia (≤10 neutrophils/mm³) from day 1 to day 3 post-infection.
Protocol 2: Murine Model of Invasive Candidiasis
This protocol is adapted from studies evaluating Ibrexafungerp against Candida auris.[2]
-
Induce neutropenia as described in Protocol 1.
-
On day 0, infect mice intravenously (IV) with a clinical isolate of C. auris.
-
Begin treatment 24 hours post-inoculation. Administer Ibrexafungerp orally (PO) twice daily (BID) at doses of 20, 30, and 40 mg/kg for 7 days.
-
Include vehicle control, fluconazole (20 mg/kg PO once daily), and caspofungin (10 mg/kg IP once daily) groups for comparison.
-
Monitor mice for survival for up to 21 days.
-
For fungal burden assessment, sacrifice a cohort of mice on day 8 and determine the colony counts in the kidneys.
Protocol 3: Murine Model of Pulmonary Mucormycosis
This protocol is based on studies of Ibrexafungerp against Rhizopus delemar.[3][4]
-
Induce neutropenia as described in Protocol 1.
-
On day 0, infect mice intratracheally with R. delemar spores.
-
Begin treatment 16 hours post-infection. Administer Ibrexafungerp (30 mg/kg PO BID) for 7 days.
-
Include placebo, liposomal amphotericin B (LAMB; 10 mg/kg IV once daily for 4 days), and posaconazole (PSC; 30 mg/kg PO once daily for 7 days) as comparator groups.
-
Evaluate survival and determine the fungal burden in the lungs and brain via qPCR at the end of the study.
Quantitative Data Summary
Table 1: Ibrexafungerp Dosing and Efficacy in a Neutropenic Mouse Model of Invasive C. auris Infection [2]
| Treatment Group | Dose | Route | Frequency | Survival (Day 8) | Kidney Fungal Burden (log10 CFU/g) |
| Vehicle Control | - | PO | BID | Low | High |
| Ibrexafungerp | 20 mg/kg | PO | BID | Significant Improvement | Significant Reduction |
| Ibrexafungerp | 30 mg/kg | PO | BID | Marked Improvement | Marked Reduction |
| Ibrexafungerp | 40 mg/kg | PO | BID | Marked Improvement | Marked Reduction |
| Fluconazole | 20 mg/kg | PO | QD | No Improvement | No Reduction |
| Caspofungin | 10 mg/kg | IP | QD | Marked Improvement | Marked Reduction |
Table 2: Ibrexafungerp Monotherapy and Combination Therapy in a Neutropenic Mouse Model of Pulmonary Mucormycosis (R. delemar) [3][4]
| Treatment Group | Dose | Route | Frequency | Median Survival (Days) | Overall Survival (%) |
| Placebo | - | PO | - | 9 | 0 |
| Ibrexafungerp | 30 mg/kg | PO | BID | 15 | 30-65 |
| Liposomal Amphotericin B (LAMB) | 10 mg/kg | IV | QD | 15 to >21 | 30-65 |
| Posaconazole (PSC) | 30 mg/kg | PO | QD | 15 to >21 | 30-65 |
| Ibrexafungerp + LAMB | As above | - | - | Significantly greater than monotherapy | Significantly greater than monotherapy |
Visualizations
Caption: General experimental workflow for evaluating Ibrexafungerp in neutropenic mouse models.
Caption: Simplified signaling pathway for Ibrexafungerp's mechanism of action.
References
- 1. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Ibrexafungerp is efficacious in a neutropenic murine model of pulmonary mucormycosis as monotherapy and combined with liposomal amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp is efficacious in a neutropenic murine model of pulmonary mucormycosis as monotherapy and combined with liposomal amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Ibrexafungerp in vitro testing results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ibrexafungerp in vitro susceptibility testing. Our goal is to help you address potential variability in your experimental results and ensure accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ibrexafungerp?
Ibrexafungerp is a first-in-class triterpenoid antifungal agent.[1][2] It functions by inhibiting the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2][3][4] This inhibition disrupts the integrity of the cell wall, leading to increased permeability, cell lysis, and ultimately, fungal cell death.[2][3][4] This mechanism is distinct from azoles, which target ergosterol synthesis.[1][2]
Q2: We are observing significant variability in our ibrexafungerp Minimum Inhibitory Concentration (MIC) results. What are the common causes?
Variability in ibrexafungerp MIC values can arise from several factors. Key considerations include:
-
Testing Methodology: Discrepancies are frequently observed between Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.[5] These differences can be attributed to variations in inoculum size and media composition.[5]
-
pH of the Test Medium: The pH of the in vitro environment can influence the activity of some antifungal agents. However, studies have shown that ibrexafungerp's activity is not adversely affected by acidic pH (e.g., pH 4.5), which is relevant for specific applications like vulvovaginal candidiasis models.[6][7][8][9]
-
Fungal Species and Strain: Different fungal species and even different strains within the same species can exhibit varying susceptibility to ibrexafungerp.[5][10] The presence of specific mutations, such as those in the FKS gene, may also play a role, although ibrexafungerp often retains activity against echinocandin-resistant strains with such mutations.[11][12]
-
Paradoxical Growth: Partial inhibition at concentrations above the MIC, sometimes referred to as paradoxical growth or the "Eagle effect," has been observed with glucan synthase inhibitors and may complicate endpoint determination.[13]
Q3: Are there established quality control (QC) ranges for ibrexafungerp susceptibility testing?
Yes, both CLSI and EUCAST have established quality control ranges for ibrexafungerp. For CLSI, tentative MIC QC ranges were adopted in 2019 and 2020. For EUCAST, defined MIC ranges for specific QC strains (e.g., C. albicans ATCC 64548, C. parapsilosis ATCC 22019, and C. krusei ATCC 6258) are available to ensure robust test performance.[11][12][13][14] Adherence to these QC ranges is critical for validating your experimental setup.
Q4: How does serum protein binding affect the in vitro activity of ibrexafungerp?
The extent to which serum proteins bind to an antifungal agent can potentially impact its in vitro activity, as it is generally the unbound fraction of the drug that is pharmacologically active. While specific data on the serum protein binding of ibrexafungerp and its direct impact on in vitro MICs was not detailed in the provided search results, it is a known phenomenon for other antifungal agents. For example, itraconazole exhibits high protein binding, yet its in vitro activity is not always diminished to the expected degree.[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent MIC readings for the same isolate | 1. Inoculum preparation variability.2. Subjective endpoint determination.3. Contamination of cultures. | 1. Standardize your inoculum preparation method, ensuring a consistent cell density.2. For visual MIC reading, have a second trained individual confirm the results. Utilize a spectrophotometer for a more objective reading where appropriate.3. Regularly check the purity of your fungal isolates. |
| Discrepancies between CLSI and EUCAST results | Differences in media (RPMI vs. RPMI-2% glucose), inoculum size, and incubation time.[5] | Be aware of the inherent differences between the two methods and do not directly compare MIC values obtained using different protocols. Consistently use one standardized method for a given study. Report the methodology used when presenting your data. |
| High MICs in known susceptible strains | 1. Inactive ibrexafungerp stock solution.2. Incorrect drug concentration preparation.3. Presence of resistant subpopulations. | 1. Prepare fresh stock solutions of ibrexafungerp. Store aliquots at -80°C to minimize degradation.[11]2. Double-check all calculations and dilutions for the antifungal stock and working solutions.3. Subculture the isolate and re-test individual colonies to assess for a mixed population. |
| Paradoxical growth at high concentrations | A known phenomenon with glucan synthase inhibitors. The exact mechanism is not fully understood but may involve the induction of cell wall stress response pathways.[13] | Read the MIC as the lowest concentration showing significant inhibition (e.g., ≥50% reduction in turbidity compared to the growth control), as recommended by EUCAST.[12] Note the presence of any trailing or paradoxical growth in your experimental records. |
Quantitative Data Summary
Table 1: In Vitro Activity of Ibrexafungerp against Candida Species (CLSI Methodology)
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| C. albicans (Fluconazole-Susceptible) | 0.016 - 0.5 | 0.06 | 0.03 | [6][7][10] |
| C. albicans (Fluconazole-Resistant) | 0.016 - 0.5 | 0.06 | 0.06 | [6][7][10] |
| C. glabrata | 0.06 - ≥8 | 0.25 | 0.5 | [6][7][10] |
| C. parapsilosis | 0.06 - ≥8 | 0.5 | 1.0 | [10] |
| C. tropicalis | 0.06 - ≥8 | 0.5 | 0.25 | [6][7][10] |
| C. krusei | 0.125 - 1.0 | 0.5 | 0.5 | [6][7] |
| C. auris | 0.25 - 2.0 | 0.5 | 1.0 | [16][17][18] |
Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species (CLSI vs. EUCAST)
| Aspergillus Species Complex | Methodology | MEC Range (mg/L) | MEC50 (mg/L) | MEC90 (mg/L) | Reference |
| A. fumigatus (Azole-Susceptible) | CLSI | Not Specified | 0.06 | Not Specified | [5][19] |
| A. fumigatus (Azole-Susceptible) | EUCAST | Not Specified | 0.03 | Not Specified | [5][19] |
| A. fumigatus (Azole-Resistant) | CLSI | Not Specified | 0.06 | Not Specified | [5][19] |
| A. fumigatus (Azole-Resistant) | EUCAST | Not Specified | 0.03 | Not Specified | [5][19] |
| A. flavus | CLSI | 2 - 16 | Not Specified | Not Specified | [5] |
| A. terreus | CLSI | Not Specified | 0.06 | Not Specified | [5] |
| A. niger | CLSI | Not Specified | 0.06 | Not Specified | [5] |
Experimental Protocols & Visualizations
Ibrexafungerp Mechanism of Action
Ibrexafungerp targets the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase. This action prevents the formation of β-(1,3)-D-glucan polymers, which are essential for maintaining the structural integrity of the cell wall. The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis and death.
Caption: Ibrexafungerp's mechanism of action.
Standardized Antifungal Susceptibility Testing Workflow (Broth Microdilution)
The following diagram outlines a generalized workflow for determining the MIC of ibrexafungerp using the broth microdilution method, which is the basis for both CLSI and EUCAST standards.
Caption: General workflow for in vitro susceptibility testing.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 11. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Activity of Ibrexafungerp against a Collection of Clinical Isolates of Aspergillus, Including Cryptic Species and Cyp51A Mutants, Using EUCAST and CLSI Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Ibrexafungerp Citrate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the oral bioavailability of Ibrexafungerp Citrate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: Ibrexafungerp is designated as a Biopharmaceutics Classification System (BCS) class IV drug, meaning it exhibits both low aqueous solubility and low intestinal permeability.[1] These are the primary factors limiting its oral bioavailability. Additionally, its lipophilic nature leads to high protein binding (99.5% to 99.8%), which can also influence its pharmacokinetic profile.[1][2]
Q2: How does the citrate salt form of Ibrexafungerp improve its properties?
A2: The citrate formulation of Ibrexafungerp significantly enhances its solubility in simulated gastric fluid (SGF) and fed-state simulated intestinal fluid (FeSSIF), achieving concentrations greater than 20 mg/mL. In fasted-state simulated intestinal fluid (FaSSIF), the solubility is over 4.2 mg/mL after 24 hours.[2] This improvement in solubility is a critical first step in enhancing its potential for oral absorption.
Q3: What is the mechanism of action of Ibrexafungerp?
A3: Ibrexafungerp is a first-in-class triterpenoid antifungal agent.[2][3] It works by inhibiting the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[2][3][4] This disruption of the cell wall's integrity leads to cell lysis and death.[3][4] This mechanism is distinct from that of azole antifungals.[3]
Troubleshooting Guide
Issue 1: Poor dissolution rate of my this compound formulation.
-
Possible Cause: While the citrate salt improves solubility, the dissolution rate might still be limited by the particle size and surface area of the active pharmaceutical ingredient (API).
-
Troubleshooting Steps:
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the this compound powder. This can significantly enhance the dissolution rate.
-
Solid Dispersions: Consider formulating solid dispersions of this compound with hydrophilic carriers. This technique can improve wettability and create a supersaturated state upon dissolution, leading to faster and more complete drug release.[5]
-
Inclusion Complexes: Investigate the use of cyclodextrins to form inclusion complexes. This can enhance the solubility and dissolution of the drug.
-
Issue 2: Inconsistent or low permeability in Caco-2 cell assays.
-
Possible Cause: As a BCS Class IV drug, Ibrexafungerp has inherently low permeability. Experimental variability can further complicate the assessment. In vitro studies have shown an average permeability of 8.9 ± 0.78 × 10⁻⁶ cm/s for 5 μM ibrexafungerp, indicating good oral absorption in that model.[6]
-
Troubleshooting Steps:
-
Permeation Enhancers: Evaluate the use of pharmaceutically acceptable permeation enhancers in your formulation. These agents can transiently alter the intestinal epithelium to increase drug transport.
-
Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs).[7][8] These formulations can present the drug in a solubilized state to the intestinal membrane and may be absorbed via the lymphatic pathway, potentially bypassing first-pass metabolism.[8]
-
Assay Conditions: Ensure your Caco-2 cell monolayer is fully differentiated and that the experimental conditions (e.g., buffer pH, sink conditions) are optimized and consistent across experiments.
-
Issue 3: Low in vivo bioavailability despite promising in vitro dissolution.
-
Possible Cause: This discrepancy can arise from several factors, including pre-systemic metabolism (first-pass effect) and poor in vivo-in vitro correlation (IVIVC). Ibrexafungerp is primarily metabolized by CYP3A4.[1]
-
Troubleshooting Steps:
-
Investigate Pre-systemic Metabolism: Conduct in vivo studies in animal models to quantify the extent of first-pass metabolism. Co-administration with a known CYP3A4 inhibitor could be explored in a research setting to confirm the metabolic pathway's impact.
-
Refine Formulation Strategy: If first-pass metabolism is significant, lipid-based formulations that favor lymphatic uptake might be a viable strategy to reduce hepatic first-pass metabolism.[8]
-
Develop a More Predictive Dissolution Method: Standard dissolution tests may not accurately reflect the in vivo environment. Consider using biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Ibrexafungerp in Preclinical and Clinical Studies
| Parameter | Mouse | Rat | Dog | Human | Reference |
| Oral Bioavailability | >51% | 45% | 35% | 35-51% (preclinical) | [1][9][10] |
| Tmax (hours) | N/A | N/A | N/A | 4-6 | [1][11] |
| Terminal Half-life (hours) | 7-9 | 7-9 | ~9.3 | 20-30 | [1][6][9] |
| Protein Binding | 99.5-99.8% | 99.5-99.8% | 99.5-99.8% | 99.5-99.8% | [1][2][6][11] |
| Volume of Distribution (L) | N/A | N/A | N/A | ~600 | [1][11] |
Table 2: Solubility of this compound in Biorelevant Media
| Medium | Solubility | Reference |
| Simulated Gastric Fluid (SGF) | >20 mg/mL | [2] |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | >20 mg/mL | [2] |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | >4.2 mg/mL (after 24h) | [2] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing using USP Apparatus 2 (Paddle Method)
-
Media Preparation: Prepare 900 mL of biorelevant dissolution media (e.g., FaSSIF or FeSSIF). Maintain the temperature at 37 ± 0.5 °C.
-
Apparatus Setup: Set up the USP Apparatus 2 with a paddle speed of 75 RPM.
-
Sample Introduction: Introduce a single tablet or capsule of the this compound formulation into each dissolution vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Sample Analysis: Filter the samples and analyze the concentration of Ibrexafungerp using a validated HPLC method.
-
Data Analysis: Calculate the percentage of drug dissolved at each time point and plot the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer with a transepithelial electrical resistance (TEER) value >250 Ω·cm² is formed.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral Permeability (A-B):
-
Add the this compound formulation (e.g., 5 µM) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
At specified time intervals, collect samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical Permeability (B-A):
-
Perform the reverse experiment to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of Ibrexafungerp in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for improving this compound oral bioavailability.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Ibrexafungerp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. go.drugbank.com [go.drugbank.com]
Troubleshooting poor Ibrexafungerp efficacy in specific fungal isolates
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the efficacy of Ibrexafungerp against specific fungal isolates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for Ibrexafungerp against our fungal isolate. What are the potential causes?
A1: Several factors can contribute to reduced in vitro efficacy of Ibrexafungerp. These can be broadly categorized as methodological issues or true biological resistance.
-
Methodological Considerations:
-
Incorrect Susceptibility Testing Protocol: Ensure strict adherence to standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Deviations in inoculum preparation, media composition, incubation time, or endpoint reading can significantly impact MIC values.
-
Reagent Quality: Verify the quality and concentration of the Ibrexafungerp stock solution. Improper storage or handling can lead to degradation of the compound.
-
Quality Control: Always include appropriate quality control strains with known Ibrexafungerp MICs in your experiments to validate the assay's accuracy.
-
-
Biological Resistance:
-
Target Site Alterations: The primary mechanism of resistance to Ibrexafungerp is through mutations in the target enzyme, β-(1,3)-D-glucan synthase, which is encoded by the FKS genes (FKS1, FKS2, etc.).[1] These mutations can reduce the binding affinity of Ibrexafungerp to the enzyme.
-
Upregulation of Efflux Pumps: Overexpression of drug efflux pumps can actively transport Ibrexafungerp out of the fungal cell, reducing its intracellular concentration and efficacy.
-
Stress Response Pathways: Activation of cellular stress response pathways, such as the calcineurin pathway, can help the fungus tolerate the cell wall damage induced by Ibrexafungerp.
-
Q2: How does Ibrexafungerp's mechanism of action and resistance differ from that of echinocandins?
A2: Ibrexafungerp and echinocandins both inhibit β-(1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis.[2][3][4] However, their binding sites on the enzyme complex are distinct.[5] Ibrexafungerp is a triterpenoid and is structurally different from the echinocandins.[6] This difference in binding means that some mutations in the FKS genes that confer resistance to echinocandins may not affect Ibrexafungerp's activity, and vice versa.[1][7] While there is some overlap in resistance mechanisms, cross-resistance is not absolute.
Q3: Our isolate is resistant to echinocandins. Will it also be resistant to Ibrexafungerp?
A3: Not necessarily. Due to the different binding sites, Ibrexafungerp often retains activity against echinocandin-resistant isolates.[1][7] However, some specific FKS mutations can confer cross-resistance or reduced susceptibility to both classes of drugs. The only way to be certain is to perform antifungal susceptibility testing with Ibrexafungerp against your specific isolate.
Q4: What are the typical Ibrexafungerp MIC ranges for susceptible and resistant isolates?
A4: MIC ranges can vary by fungal species and the presence of specific resistance mutations. The following tables summarize representative data.
Data Presentation
Table 1: Ibrexafungerp MIC Ranges for Candida spp.
| Species | Genotype (FKS status) | Ibrexafungerp MIC Range (µg/mL) |
| Candida albicans | Wild-Type | 0.016 - 0.5 |
| Candida glabrata | Wild-Type | 0.03 - 1 |
| Candida glabrata | FKS1 or FKS2 mutant | 0.03 - >4 |
| Candida auris | Wild-Type | 0.125 - 2 |
| Candida auris | FKS1 S639F mutant | 0.25 - 1 |
Table 2: Ibrexafungerp MEC Ranges for Aspergillus spp.
| Species | Genotype | Ibrexafungerp MEC Range (µg/mL) |
| Aspergillus fumigatus | Wild-Type | 0.015 - 0.25 |
| Aspergillus flavus | Wild-Type | 0.03 - 0.5 |
| Aspergillus terreus | Wild-Type | 0.03 - 0.25 |
Note: For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC) is often reported instead of the MIC. The MEC is the lowest concentration of the drug that leads to the growth of small, rounded, compact hyphae as observed microscopically.
Visualizations
Caption: Ibrexafungerp inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis.
Caption: A logical workflow for troubleshooting poor Ibrexafungerp efficacy.
Caption: An experimental workflow to investigate the mechanisms of Ibrexafungerp resistance.
Experimental Protocols
Antifungal Susceptibility Testing (AST)
This protocol is a synthesized methodology based on the principles of CLSI M27 and EUCAST E.Def 7.4 for yeast.[8][9][10][11][12]
-
Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Prepare the final inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Use sterile 96-well, U-bottom microtiter plates.
-
Prepare serial two-fold dilutions of Ibrexafungerp in RPMI 1640 medium directly in the plate. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of Ibrexafungerp that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure optical density.
-
Glucan Synthase Activity Assay (Non-Radioactive)
This protocol is based on a fluorescent, non-radioactive method.[13][14][15][16][17]
-
Enzyme Preparation:
-
Grow the fungal isolate in a suitable liquid medium and harvest the cells during the exponential growth phase.
-
Prepare a crude membrane fraction containing the glucan synthase enzyme by mechanical disruption of the cells (e.g., bead beating) followed by differential centrifugation.
-
-
Enzyme Assay:
-
The reaction mixture should contain a buffer (e.g., Tris-HCl, pH 7.5), the substrate UDP-glucose, and the prepared enzyme fraction.
-
Initiate the reaction by adding the enzyme preparation and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a denaturing agent (e.g., NaOH).
-
-
Quantification of Glucan Product:
-
Add a solution of aniline blue, a fluorescent dye that specifically binds to β-(1,3)-glucans.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~400 nm excitation, ~460 nm emission).
-
Compare the fluorescence of the test sample to a standard curve generated with known concentrations of a β-(1,3)-glucan (e.g., pachyman) to quantify the amount of glucan produced. The activity of the enzyme can then be calculated.
-
FKS Gene Sequencing for Mutation Analysis
This protocol provides a general workflow for identifying mutations in the FKS genes.[18][19][20][21][22]
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the fungal isolate using a commercial kit or a standard protocol involving cell lysis (e.g., enzymatic digestion with lyticase or mechanical disruption), protein precipitation, and DNA precipitation.
-
-
PCR Amplification:
-
Design primers to amplify the conserved "hot spot" regions of the FKS1 and FKS2 genes, where resistance-conferring mutations are commonly found.
-
Perform PCR using the extracted genomic DNA as a template, the designed primers, and a high-fidelity DNA polymerase.
-
Verify the successful amplification of the target fragments by agarose gel electrophoresis.
-
-
PCR Product Purification and Sequencing:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
-
Send the purified PCR products for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type FKS gene sequences from a reference strain.
-
Identify any nucleotide changes that result in amino acid substitutions in the hot spot regions. These substitutions are potential causes of reduced Ibrexafungerp susceptibility.
-
References
- 1. In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor against Candida glabrata Isolates with FKS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Ibrexafungerp, a Novel Glucan Synthase Inhibitor against Candida glabrata Isolates with FKS Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
- 10. scribd.com [scribd.com]
- 11. EUCAST: AST of Yeasts [eucast.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. jfda-online.com [jfda-online.com]
- 15. "Fluorescence versus radioactivity for assaying antifungal compound inh" by Y.-T. Ko and W.-Y. Cheng [jfda-online.com]
- 16. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fungal Genomic DNA Extraction Methods for Rapid Genotyping and Genome Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A universal DNA extraction and PCR amplification method for fungal rDNA sequence-based identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Fungal Genomic DNA Extraction Methods for Rapid Genotyping and Genome Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 22. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Technical Support Center: Managing Off-Target Effects of Ibrexafungerp Citrate in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage potential off-target effects of Ibrexafungerp Citrate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its relevance to off-target effects in mammalian cells?
A1: this compound is a first-in-class triterpenoid antifungal agent that functions by inhibiting the fungal enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][3] A key point regarding its selectivity is that β-(1,3)-D-glucan synthase is not present in mammalian cells.[1] This inherent target specificity suggests a low probability of direct on-target-like toxicity in mammalian cell-based assays.
Q2: Are there any known off-target effects of this compound in mammalian cells?
A2: To date, specific molecular off-targets of this compound in mammalian cells have not been extensively documented in publicly available literature. Clinical trials have shown that Ibrexafungerp is generally well-tolerated, with the most common adverse events being mild gastrointestinal issues and headache.[3][4] However, as with any small molecule, the potential for off-target effects in in vitro systems, particularly at high concentrations, cannot be entirely excluded. One study noted that Ibrexafungerp might have an additional target or a different mechanism of action in Candida auris, though this does not directly pertain to mammalian cells.[5]
Q3: What are the potential, though not specifically documented, off-target effects to consider when using this compound in cell-based assays?
A3: While specific off-target interactions are not well-defined, researchers should be mindful of general off-target effects that can be associated with small molecule compounds in cell culture, such as:
-
Cytotoxicity at high concentrations: Exceeding the optimal concentration range can lead to non-specific effects on cell viability and metabolism.
-
Interaction with cellular pathways: High concentrations of any compound can potentially interfere with various signaling pathways.
-
Effects on cytochrome P450 (CYP) enzymes: Although more relevant in vivo, if the cell line used expresses CYP enzymes (e.g., primary hepatocytes), there is a low potential for interaction.[6]
Q4: How can I minimize the risk of observing off-target effects in my experiments?
A4: Minimizing the risk of off-target effects involves careful experimental design and validation. Key strategies include:
-
Using the lowest effective concentration: Determine the minimum inhibitory concentration (MIC) for your fungal model and use concentrations in that range for your experiments.
-
Including appropriate controls: Always include vehicle-only controls and, if possible, a structurally related but inactive compound.
-
Validating on-target effects: Use secondary assays to confirm that the observed phenotype is due to the inhibition of β-(1,3)-D-glucan synthase.
-
Monitoring cell health: Regularly assess the morphology and viability of your mammalian cells to ensure they are not being adversely affected by the treatment.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high. | Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific mammalian cell line. Use concentrations at or below the no-observed-adverse-effect level (NOAEL) for subsequent experiments. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control. |
| Contamination of cell culture. | Regularly test your cell lines for mycoplasma and other contaminants. |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to chemical compounds. Consider testing your experimental conditions in a different, more robust cell line. |
Issue 2: Inconsistent or Unexplained Experimental Results
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound. | 1. Validate on-target engagement: If possible, measure the activity of a downstream marker of the intended pathway. 2. Use a rescue experiment: If you can express a resistant form of the target protein, this can help confirm that the observed effect is on-target. 3. Use a structurally distinct inhibitor: If another inhibitor of the same target is available, see if it phenocopies the results. |
| Experimental variability. | Ensure consistent cell passage numbers, seeding densities, and treatment times. Standardize all reagent preparations. |
| Compound stability. | Prepare fresh stock solutions of this compound and store them appropriately. |
Quantitative Data Summary
The following table summarizes the in vitro activity of Ibrexafungerp against various Candida species. This data can help researchers select appropriate concentrations for their experiments to maximize on-target effects while minimizing the risk of off-target cytotoxicity.
Table 1: In Vitro Activity of Ibrexafungerp Against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 0.016 - 0.5 | 0.062 | 0.125 |
| C. glabrata | 0.016 - 8 | 0.25 | 1 |
| C. parapsilosis | 0.016 - 8 | 0.5 | 4 |
| C. tropicalis | 0.06 - ≥8 | 0.517 | 2 |
| C. krusei | 0.125 - 1 | 1 | 1 |
| C. auris | 0.5 - 8 | 0.5 | 2 |
Data compiled from multiple sources.[7][8][9]
Experimental Protocols
Protocol 1: Mammalian Cell Viability Assay (MTS Assay)
This protocol is designed to assess the cytotoxic effects of this compound on a mammalian cell line.
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium. Also, prepare a 2X vehicle control (e.g., DMSO in medium).
-
Treatment: Add 100 µL of the 2X this compound stock solution or vehicle control to the appropriate wells. This will result in a 1X final concentration. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: On-Target Engagement Assay (Hypothetical for a Fungal Co-culture Model)
This protocol outlines a conceptual experiment to verify the on-target effect of Ibrexafungerp in a co-culture system with mammalian and fungal cells.
-
Establish Co-culture: Seed mammalian cells in a suitable culture vessel. Once adherent, infect with a reporter strain of Candida albicans that expresses a fluorescent protein (e.g., GFP) under the control of a cell wall integrity pathway-responsive promoter.
-
Treatment: Treat the co-culture with this compound at a concentration known to be effective against the fungus but non-toxic to the mammalian cells (determined from Protocol 1). Include a vehicle control.
-
Microscopy: At various time points, visualize the co-culture using fluorescence microscopy. A decrease in GFP signal in the treated group compared to the control would indicate engagement of the cell wall integrity pathway due to glucan synthase inhibition.
-
Quantitative Analysis: Lyse the cells and quantify the fungal burden using a method such as qPCR for a fungal-specific gene. A reduction in fungal DNA in the treated group would confirm the antifungal effect.
Visualizations
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: A narrative overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 9. scynexis.com [scynexis.com]
Refinement of animal models for more accurate Ibrexafungerp studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the refinement of animal models for more accurate Ibrexafungerp studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for Ibrexafungerp efficacy studies?
A1: The most frequently utilized models are murine (mouse) models of invasive fungal infections. These are well-established and allow for controlled studies of efficacy and pharmacokinetics. Specific examples include:
-
Disseminated/Invasive Candidiasis: Typically established in immunocompromised mice via intravenous (tail vein) injection of Candida species. This model is used to assess Ibrexafungerp's ability to reduce fungal burden in target organs like the kidneys.[1][2]
-
Invasive Aspergillosis: Often conducted in neutropenic mice or rabbits. Infection is established via intranasal or intratracheal inoculation of Aspergillus spores to mimic pulmonary disease.[3][4]
-
Intra-abdominal Candidiasis (IAC): A model that mimics peritonitis, where infection is induced by intraperitoneal injection of C. albicans. This model is particularly useful for studying drug penetration into abscesses.[5]
-
Cutaneous C. auris Infection: Guinea pig models are used to evaluate the efficacy of Ibrexafungerp against skin infections, which is relevant to controlling the colonization and spread of multidrug-resistant C. auris.[6]
Q2: How can I refine my murine model to better predict human outcomes?
A2: Refining your model involves optimizing several key variables to more closely mimic the human clinical condition. Consider the following:
-
Host Selection: The choice of mouse strain is critical. Outbred strains like ICR (CD-1) are common, but inbred strains (e.g., BALB/c, C57BL/6) can reduce biological variability.[1] For specific pathogens like C. auris, highly susceptible strains such as the C5-deficient A/J mouse can be used to establish infection without severe immunosuppression.[7]
-
Immunosuppression Protocol: The method of immunosuppression should reflect the target patient population. Cyclophosphamide can be used to induce profound neutropenia, while corticosteroids like cortisone acetate may better represent patients on immunosuppressive therapies.[8][9] The timing, dose, and type of agent will significantly impact disease progression and should be carefully standardized.
-
Inoculum Standardization: The fungal inoculum preparation must be highly consistent. Use isolates from a second subculture on appropriate agar (e.g., Sabouraud dextrose agar) and grow overnight in broth to ensure the cells are in a logarithmic growth phase.[1] The final inoculum concentration must be carefully verified using a hemocytometer and confirmed by plating for colony-forming units (CFUs).[5]
-
PK/PD Analysis: Incorporate pharmacokinetic (PK) and pharmacodynamic (PD) endpoints. This involves collecting blood and tissue samples at various time points to measure Ibrexafungerp concentrations and correlating them with efficacy markers (e.g., fungal burden reduction). This data is crucial for translating animal dosing to human therapeutic regimens.[6][10]
Q3: What are the key pharmacokinetic parameters of Ibrexafungerp in animal models?
A3: Ibrexafungerp demonstrates a favorable pharmacokinetic profile in preclinical models. Key characteristics include:
-
Oral Bioavailability: It is well-absorbed after oral administration, with bioavailability reported to be approximately 35-51% across mice, rats, and dogs.[10][11]
-
Tissue Distribution: Ibrexafungerp shows excellent penetration into tissues commonly affected by invasive fungal infections, such as the lungs, liver, kidneys, and skin.[3] Notably, concentrations within liver abscesses in an intra-abdominal candidiasis model were found to be almost 100-fold higher than in serum.[12]
-
CNS Penetration: Penetration into the central nervous system (CNS) is poor in uninfected animals.[3]
-
Elimination: The drug is primarily eliminated through metabolism and biliary excretion, with the majority of a dose recovered in the feces.[3]
Troubleshooting Guide
Issue 1: High variability in fungal burden between animals in the same group.
| Potential Cause | Troubleshooting Action |
| Inconsistent Inoculum Delivery | During intravenous tail vein injection, ensure the full dose is delivered and that there is no subcutaneous leakage. It is essential to regularly resuspend the inoculum during the infection process to prevent settling of fungal cells.[5] For intranasal inoculation, ensure the animal is properly anesthetized to allow for deep inhalation of the dose. |
| Variable Immunosuppression | Ensure precise dosing of immunosuppressive agents based on individual animal weight. Stagger the timing of injections if handling a large cohort to ensure consistency. The level of immunosuppression directly impacts fungal growth.[13] |
| Inoculum Clumping | After washing and resuspending the fungal cells, vortex thoroughly and visually inspect for clumps. If necessary, use a brief, low-power sonication or pass the suspension through a syringe with a small-gauge needle to disperse aggregates. |
| Underlying Health Issues | Ensure all animals are healthy and from a reliable supplier. Subclinical infections or stress can alter immune status and affect susceptibility to the fungal pathogen. |
Issue 2: Unexpected mortality in the control (vehicle-treated) group.
| Potential Cause | Troubleshooting Action |
| Inoculum Dose Too High | The inoculum concentration may be too high for the specific mouse strain and immunosuppression regimen, leading to overwhelming infection. Perform a dose-finding study to determine an inoculum that causes a consistent, non-lethal infection within the desired experimental timeframe. |
| Excessive Immunosuppression | The dose or duration of the immunosuppressive agent may be too toxic, leading to death from complications other than the fungal infection (e.g., bacterial translocation). Reduce the dose or consider a different agent. For example, cyclophosphamide can cause profound and prolonged neutropenia.[5] |
| Contaminated Inoculum | Ensure the fungal culture is pure and free from bacterial contamination. Plate an aliquot of the final inoculum on both fungal and bacterial growth media to verify purity. |
Issue 3: Poor correlation between in vitro susceptibility and in vivo efficacy.
| Potential Cause | Troubleshooting Action |
| Suboptimal Drug Exposure (PK) | Ibrexafungerp's efficacy is exposure-dependent. Verify that the dosing regimen achieves adequate therapeutic concentrations in the plasma and at the site of infection. Conduct a pilot PK study in your specific animal model.[14] |
| Poor Drug Penetration | While Ibrexafungerp generally shows good tissue distribution, certain sites (like the CNS or within dense biofilms) may be harder to penetrate.[3] Assess fungal burden specifically in the target tissue of interest. |
| Host Immune Status | The in vivo environment is complex. The efficacy of an antifungal can be influenced by the host's immune response, even in an immunocompromised model. Ensure the immunosuppression level is appropriate and consistent.[10] |
| Protein Binding | Ibrexafungerp is highly protein-bound (>99%).[11] Standard in vitro susceptibility tests do not account for this, which can lead to discrepancies. While difficult to model, this is an important factor in the difference between in vitro and in vivo results. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ibrexafungerp in Preclinical Species
| Parameter | Mouse | Rat | Dog | Human |
|---|---|---|---|---|
| Oral Bioavailability | >51%[10] | 45%[10] | 35%[10] | 35-50%[3] |
| Plasma Protein Binding | >99%[11] | >99%[11] | >99%[11] | >99%[11] |
| Terminal Half-life (t½) | 5.5 - 8.7 hours[10] | 5.5 - 8.7 hours[10] | ~9.3 hours[10] | ~20 hours[11] |
| Primary Elimination Route | Fecal/Biliary[3] | Fecal/Biliary[3] | Fecal/Biliary[3] | Fecal/Biliary[3] |
Table 2: Efficacy of Ibrexafungerp in Murine Invasive Candidiasis Models
| Model Type | Candida Species | Dosing Regimen (mg/kg) | Efficacy Outcome | Reference |
|---|---|---|---|---|
| Disseminated | C. auris | 10, 20, or 30 BID | 60-70% survival at Day 14 vs. 20% for vehicle.[1] | [1] |
| Disseminated | C. auris | 30 BID | Significant reduction in kidney fungal burden at Day 7.[1] | [1] |
| Intra-abdominal | C. albicans | 30 (single dose) | Drug concentration in abscesses ~100x higher than serum.[12] | [12] |
| Disseminated | C. albicans | Not specified | Steady-state plasma AUC of 11.2 µg·h/ml associated with efficacy.[14] |[14] |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candida albicans Infection
This protocol is adapted from the NIH/NIAID Standard Operating Procedure for a Candida albicans Murine Invasive Candidiasis Model.[1]
-
Isolate Preparation:
-
Subculture a wild-type C. albicans strain (e.g., SC5314) twice at 37°C for 48 hours on Sabouraud dextrose agar.[1]
-
Inoculate colonies from the second subculture into 50 mL of brain heart infusion broth and grow overnight (~18-24 hours) in a shaking incubator at 37°C and 150 rpm.[1]
-
Harvest cells by centrifugation, wash three times with sterile phosphate-buffered saline (PBS).[3]
-
Resuspend the final cell pellet in sterile PBS and determine cell concentration using a hemocytometer.
-
Adjust the final concentration to the desired infecting inoculum (e.g., 2.5 x 10⁵ cells/mL for a 0.1 mL injection volume). Confirm the final count by plating serial dilutions.[1]
-
-
Animal Immunosuppression (Optional but Recommended):
-
Infection:
-
Use 4-6 week old outbred (ICR) or inbred (BALB/c) mice (20-24g).[1]
-
Warm mice under a heat lamp to dilate tail veins.
-
Inoculate each mouse by injecting 0.1 mL of the prepared fungal suspension via the lateral tail vein.[1]
-
Regularly resuspend the inoculum during the procedure to ensure consistent concentration.[5]
-
-
Post-Inoculation Monitoring and Treatment:
-
Monitor animals daily for signs of illness (e.g., weight loss, lethargy, ruffled fur).
-
Initiate Ibrexafungerp treatment via oral gavage at the desired time point (e.g., 2 to 24 hours post-infection).
-
At the study endpoint (e.g., Day 7), humanely euthanize animals. Harvest kidneys and other target organs, homogenize in sterile PBS, and plate serial dilutions to determine the fungal burden (CFU/gram of tissue).[2]
-
Visualizations
Caption: Workflow for a typical murine efficacy study.
Caption: Ibrexafungerp mechanism of action.
Caption: Troubleshooting high experimental variability.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Pros and Cons of Extrapolating Animal Data on Antifungal Pharmacodynamics to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Commentary: Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Corticosteroid-Immunosuppressed Mouse Model to Study the Pathogenesis and Therapy of Influenza-Associated Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ibrexafungerp Citrate vs. Echinocandins: An In Vitro Efficacy Comparison
A detailed guide for researchers and drug development professionals on the comparative in vitro activity of the novel triterpenoid antifungal, ibrexafungerp citrate, and the established echinocandin class against pathogenic Candida species.
This guide provides a comprehensive analysis of the in vitro efficacy of this compound in comparison to leading echinocandins, including anidulafungin, caspofungin, and micafungin. The data presented is collated from various peer-reviewed studies, offering insights into their relative potencies against both wild-type and drug-resistant fungal isolates.
Executive Summary
Ibrexafungerp is a first-in-class triterpenoid antifungal that, like echinocandins, inhibits the (1→3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2][3][4] This shared mechanism of action results in fungicidal activity against Candida species.[1][3] However, ibrexafungerp binds to a different site on the glucan synthase enzyme than echinocandins, which may explain its retained activity against some echinocandin-resistant strains.[2][5][6] This guide presents in vitro susceptibility data, details the experimental methodologies used to generate this data, and provides visual representations of the drug's mechanism of action and the experimental workflow.
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ibrexafungerp and echinocandins against various Candida species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater in vitro potency. Data is presented as MIC50 (the concentration that inhibits 50% of the isolates) and MIC90 (the concentration that inhibits 90% of the isolates), as well as MIC ranges.
Table 1: Comparative In Vitro Activity against Candida albicans
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Ibrexafungerp | 163 | 0.016 - 0.5 | 0.06 | 0.125 | [7] |
| Anidulafungin | 63 | - | - | 0.25 | [8] |
| Caspofungin | 163 | 0.016 - 2 | 0.125 | 0.125 | [7] |
| Micafungin | 163 | ≤0.008 - 2 | 0.008 | 0.016 | [7] |
Table 2: Comparative In Vitro Activity against Candida glabrata
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Ibrexafungerp | 60 | - | 0.25 | - | [7] |
| Ibrexafungerp (Wild-Type) | 39 | 0.25 - 1 | 0.5 | - | [2] |
| Ibrexafungerp (Echinocandin-Resistant) | 34 | - | - | 4 | [2] |
| Anidulafungin (Echinocandin-Resistant) | 34 | - | - | 2 | [2] |
| Caspofungin (Echinocandin-Resistant) | 34 | - | - | 8 | [2] |
| Micafungin (Echinocandin-Resistant) | 34 | - | - | 2 | [2] |
Table 3: Comparative In Vitro Activity against Candida auris
| Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Ibrexafungerp | >400 | 0.06 - 2.0 | 0.5 | 1.0 | [1] |
| Ibrexafungerp (Echinocandin-Resistant) | 32 | 0.5 - 1.0 | - | - | [1] |
| Anidulafungin | 122 | 0.016 - >32 | - | 0.25 | [1] |
| Caspofungin | - | - | - | 1 | [1] |
| Micafungin | 122 | 0.03 - >32 | - | 1 | [1] |
Table 4: Comparative In Vitro Activity against Other Candida Species
| Candida Species | Antifungal Agent | No. of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| C. parapsilosis | Ibrexafungerp | 108 | 0.016 - 8 | 0.5 | 4 | [7] |
| Caspofungin | 108 | - | 1 | 2 | [7] | |
| Micafungin | 108 | - | 2 | 2 | [7] | |
| C. tropicalis | Ibrexafungerp | 40 | 0.06 - ≥8 | 0.5 | 2 | [7] |
| C. krusei | Ibrexafungerp | 29 | - | 1 | - | [7] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using standardized broth microdilution methods from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
EUCAST Broth Microdilution Method (E.Def 7.3.2)
The EUCAST definitive document E.Def 7.3.2 outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[9][10][11]
-
Inoculum Preparation: Yeast colonies are cultured on a non-selective agar medium for 18-48 hours at 35-37°C.[11] A suspension of five distinct colonies (≥1 mm in diameter) is prepared in sterile distilled water and homogenized.[11] The suspension is then adjusted to a specific optical density.
-
Test Medium: The standard medium is RPMI 1640, supplemented with 2% glucose.[11]
-
Microdilution Plates: 96-well microtiter plates are prepared with serial dilutions of the antifungal agents.
-
Inoculation and Incubation: The prepared yeast suspension is added to the wells, resulting in a final inoculum concentration of 0.5-2.5 x 105 colony-forming units (CFU)/mL. The plates are incubated at 35°C for 24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction) compared to the drug-free control well.
CLSI Broth Microdilution Method (M27-A3)
The CLSI M27-A3 document provides a reference method for broth dilution antifungal susceptibility testing of yeasts.[12][13][14][15]
-
Inoculum Preparation: Yeast cultures are grown on Sabouraud dextrose agar for 24-48 hours. A cell suspension is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm.[12][16]
-
Test Medium: The medium used is RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0.[17]
-
Microdilution Plates: Untreated polystyrene 96-well plates with U-shaped wells are used.[17] Antifungal agents are serially diluted in the RPMI medium.
-
Inoculation and Incubation: The wells are inoculated with the adjusted yeast suspension to achieve a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.[12] The plates are incubated at 35°C for 24-48 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that prevents any discernible growth or that causes a significant decrease in turbidity compared to the positive control. For echinocandins, the endpoint is typically a 50% reduction in growth.[18]
Mandatory Visualizations
Mechanism of Action of Ibrexafungerp and Echinocandins
Caption: Mechanism of action of ibrexafungerp and echinocandins on fungal cell wall synthesis.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
Caption: General workflow for broth microdilution antifungal susceptibility testing.
References
- 1. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.5. Antifungal Susceptibility Testing [bio-protocol.org]
- 10. 4.3.2. Antifungal Activity Testing [bio-protocol.org]
- 11. scribd.com [scribd.com]
- 12. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
A Head-to-Head Comparison of Ibrexafungerp and Fluconazole Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the emergence of novel agents offers new hope against challenging pathogens like Candida albicans. This guide provides a detailed, data-driven comparison of ibrexafungerp, a first-in-class triterpenoid antifungal, and fluconazole, a long-standing azole agent. We delve into their distinct mechanisms of action, in vitro efficacy, and performance against challenging fungal biofilms, supported by experimental data and detailed protocols.
Executive Summary
Ibrexafungerp and fluconazole represent two distinct classes of antifungal agents with fundamentally different modes of action against Candida albicans. Ibrexafungerp acts as a glucan synthase inhibitor, disrupting the fungal cell wall and exhibiting fungicidal activity.[1] In contrast, fluconazole inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to fungistatic effects. This core difference in mechanism translates to variations in their efficacy, particularly against resistant strains and biofilms.
Mechanism of Action
The divergent signaling pathways targeted by ibrexafungerp and fluconazole are central to their antifungal properties.
Ibrexafungerp targets the (1→3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-D-glucan, a key structural polymer of the fungal cell wall.[1] By inhibiting this enzyme, ibrexafungerp compromises the integrity of the cell wall, leading to osmotic instability and cell death.
Fluconazole, a triazole antifungal, acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis alters membrane fluidity and function, ultimately inhibiting fungal growth.
References
Oral Ibrexafungerp Versus Intravenous Caspofungin: A Comparative Review of In Vivo Efficacy in Candidiasis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the orally administered triterpenoid antifungal, ibrexafungerp, and the intravenously administered echinocandin, caspofungin, in preclinical models of invasive candidiasis.
This comparison synthesizes available experimental data to highlight the performance of each agent in reducing fungal burden and improving survival. Detailed methodologies for the key experiments cited are provided to ensure a comprehensive understanding of the presented data.
Mechanism of Action: A Shared Target
Both ibrexafungerp and caspofungin disrupt the integrity of the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical polymer that provides structural support to the cell wall.[1][2] Its inhibition leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4] Although they share a target, ibrexafungerp, a triterpenoid, is structurally distinct from caspofungin, a lipopeptide, and interacts with the glucan synthase enzyme at a different site.[4][5] This distinction may account for ibrexafungerp's activity against some echinocandin-resistant strains.[6]
Quantitative Data Presentation: In Vivo Efficacy
The following tables summarize the in vivo efficacy of oral ibrexafungerp and intraperitoneal caspofungin in murine models of invasive candidiasis. The primary endpoints presented are survival rate and the reduction in kidney fungal burden (log10 CFU/g).
Table 1: Efficacy Against Candida auris in a Neutropenic Murine Model
| Treatment Group | Dose | Route | Survival Rate (Day 21) | Mean Kidney Fungal Burden (log10 CFU/g) at Day 8 |
| Ibrexafungerp | 20 mg/kg BID | Oral | Not specified | 5.74 |
| Ibrexafungerp | 30 mg/kg BID | Oral | ~60% | 4.29 |
| Ibrexafungerp | 40 mg/kg BID | Oral | ~70% | 3.25 |
| Caspofungin | 10 mg/kg QD | Intraperitoneal | ~70% | 3.90 |
| Vehicle Control | - | Oral | 20% | 6.22 |
| Data sourced from a study using a neutropenic mouse model of invasive candidiasis caused by a fluconazole-resistant C. auris isolate.[2] |
Table 2: Efficacy Against Echinocandin-Susceptible and -Resistant Candida glabrata
| Fungal Strain | Treatment Group | Dose | Route | Mean Kidney Fungal Burden (log10 CFU/g) |
| Wild-Type (Echinocandin-Susceptible) | Ibrexafungerp | 30 mg/kg | Oral | Significant reduction vs. placebo |
| Caspofungin | 1 mg/kg | Not specified | Not specified | |
| Placebo | - | Oral | - | |
| Echinocandin-Resistant | Ibrexafungerp | 30 mg/kg | Oral | Significant reduction vs. placebo |
| Caspofungin | 1 mg/kg | Not specified | Not specified | |
| Placebo | - | Oral | - | |
| This study demonstrated that ibrexafungerp at 30 mg/kg significantly reduced kidney fungal burden for both wild-type and echinocandin-resistant C. glabrata isolates compared to placebo.[4] |
Table 3: Efficacy of Caspofungin in a Murine Model of Disseminated Candidiasis (C. albicans)
| Treatment Group | Dose | Route | Mean Reduction in Kidney Fungal Burden (log10 CFU/g) vs. Control |
| Caspofungin | 0.25 mg/kg | Intraperitoneal | >2.0 |
| Caspofungin | 0.5 mg/kg | Intraperitoneal | >3.0 |
| Caspofungin | 1.0 mg/kg | Intraperitoneal | >3.0 |
| Data from a study in chronically leukopenic mice, showing a significant, dose-dependent reduction in fungal burden. At doses of 0.5 and 1.0 mg/kg, 70-100% of mice had sterile kidneys.[7][8] |
Experimental Protocols
The data presented above were generated from standardized murine models of disseminated or invasive candidiasis. The following is a generalized protocol based on the methodologies described in the cited literature.
Key Methodological Details:
-
Animal Model: Typically, immunocompromised mice (e.g., neutropenic) are used to establish a disseminated infection.[2][8] Immunosuppression is often induced with agents like cyclophosphamide or 5-fluorouracil.[3][8]
-
Fungal Isolates: Clinically relevant isolates of Candida species, including C. auris, C. glabrata, and C. albicans, are used.[2][4][8] In some studies, strains with known resistance mechanisms (e.g., fks mutations) are selected to evaluate efficacy against resistant pathogens.[4][6]
-
Inoculation: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a specified inoculum size (CFU/mouse) to induce a systemic infection.[2][7]
-
Drug Administration:
-
Treatment Regimen: Therapy is often initiated 24 hours after fungal inoculation and continues for a defined period, such as 7 days.[2][7]
-
Efficacy Endpoints:
-
Survival: Animals are monitored for a set period (e.g., 21 days) post-infection, and survival rates are recorded.[2]
-
Fungal Burden: A cohort of animals is euthanized at a specific time point (e.g., 24 hours after the last dose). Organs, primarily the kidneys, are harvested, homogenized, and plated on growth media to quantify the fungal load (CFU/gram of tissue).[2][7]
-
Summary and Conclusion
The available in vivo data demonstrates that both oral ibrexafungerp and parenteral caspofungin are highly effective in treating experimental invasive candidiasis. Both drugs significantly improve survival and reduce fungal burden in key target organs compared to untreated controls.[2][7]
Notably, ibrexafungerp shows potent activity against a range of Candida species, including strains resistant to other antifungal classes like azoles and even some echinocandin-resistant isolates.[2][4] The oral bioavailability of ibrexafungerp represents a significant advantage, potentially allowing for a transition from intravenous to oral therapy without switching drug class.[6]
Caspofungin remains a potent intravenous therapy, demonstrating robust, dose-dependent fungicidal activity in vivo.[7][8] While direct comparative studies using intravenous caspofungin versus oral ibrexafungerp are limited in the public domain, the existing preclinical data suggest that ibrexafungerp is a promising oral agent with an efficacy profile comparable to that of parenterally administered glucan synthase inhibitors in murine models of invasive candidiasis.
References
- 1. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of Anidulafungin and Caspofungin against Candida glabrata and Association with In Vitro Potency in the Presence of Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the echinocandin caspofungin against disseminated aspergillosis and candidiasis in cyclophosphamide-induced immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ibrexafungerp's Anti-Biofilm Activity Against Other Antifungals
A Comparative Guide for Researchers and Drug Development Professionals
Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies and their role in persistent and recurrent infections.[1][2][3] Candida species are notorious for their ability to form biofilms on a wide array of medical devices and host tissues.[3][4] Ibrexafungerp, the first in a new class of triterpenoid antifungals, has demonstrated potent activity against these complex microbial communities.[5][6] This guide provides an objective comparison of ibrexafungerp's anti-biofilm efficacy against other major antifungal classes, supported by experimental data and detailed methodologies.
Mechanism of Action: A Key to Anti-Biofilm Efficacy
Ibrexafungerp inhibits the (1→3)-β-D-glucan synthase, an essential enzyme for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[5][6][7] This mechanism is similar to that of echinocandins.[5] However, ibrexafungerp's distinct binding site and structural properties may contribute to its retained activity against some echinocandin-resistant strains.[8][9] Since β-(1,3)-D-glucan is also a key component of the biofilm's extracellular matrix, its inhibition not only compromises cellular integrity but also disrupts the protective scaffolding of the biofilm, contributing to its potent anti-biofilm effects.[5]
Comparative Anti-Biofilm Activity: Quantitative Data
The efficacy of antifungal agents against biofilms is typically assessed using metrics that go beyond the standard planktonic Minimum Inhibitory Concentration (MIC). These include the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to eradicate a mature biofilm, and the Minimum Biofilm Damaging Concentration (MBDC), the concentration that causes significant damage to the biofilm.
A recent comprehensive study evaluated the activity of ibrexafungerp (IBF), manogepix (MNGX), amphotericin B (AMB), rezafungin (RZF), and caspofungin (CAS) against mature biofilms of various Candida species. The results, summarized below, highlight the significant challenge of eradicating biofilms, with biofilm-associated MICs being 2 to 4,119 times higher than planktonic MICs.[10][11][12]
Table 1: Geometric Mean of Minimum Biofilm Eradication Concentration (MBEC in µg/mL) Against Candida Species
| Antifungal Agent | C. albicans | C. auris | C. parapsilosis | Overall GM-MBEC |
| Ibrexafungerp (IBF) | 16.0 | 18.1 | 16.0 | 16.9 |
| Manogepix (MNGX) | 4.0 | 7.1 | 8.0 | 5.9 |
| Amphotericin B (AMB) | 2.0 | 32.0 | 8.0 | 8.0 |
| Rezafungin (RZF) | 32.0 | >128 | >128 | >80.6 |
| Caspofungin (CAS) | 128 | >128 | >128 | >128 |
Data sourced from Tascón et al. (2025).[10][12]
Key Observations:
-
Manogepix demonstrated the highest overall potency against established biofilms with the lowest geometric mean (GM) MBEC of 5.9 µg/mL.[10][11]
-
Ibrexafungerp showed consistent and potent activity across all tested species, notably outperforming the echinocandins, rezafungin and caspofungin.[10][12]
-
Against C. auris biofilms from clade IV strains, ibrexafungerp showed superior activity compared to manogepix.[10][11][12]
-
Caspofungin, a widely used echinocandin, exhibited the lowest activity against mature Candida spp. biofilms.[10][11]
-
Amphotericin B, while potent against C. albicans, required significantly higher concentrations to eradicate C. auris biofilms.[10]
Table 2: Anti-Biofilm Activity (SMIC) of Ibrexafungerp vs. Fluconazole Against Candida glabrata
| Antifungal Agent | SMIC₅₀ (µg/mL) | SMIC₈₀ (µg/mL) |
| Ibrexafungerp | 0.25 | 0.25 - 16 |
| Fluconazole | ≥256 | ≥256 |
SMIC₅₀/₈₀: Sessile MIC required to inhibit 50% or 80% of biofilm metabolic activity. Data from Berkow and Angulo (2021) against 31 C. glabrata isolates.[13]
Key Observations:
-
Ibrexafungerp demonstrates significantly higher activity against C. glabrata biofilms compared to fluconazole, which is largely ineffective.[13] This is particularly relevant given the increasing prevalence of azole-resistant C. glabrata.[13]
Experimental Protocols
Standardized methods are crucial for the reproducible evaluation of anti-biofilm activity. The data presented above were generated using the following established protocols.
Biofilm Formation and Antifungal Susceptibility Testing
A widely used and reproducible method involves forming biofilms in 96-well microtiter plates.[14][15][16]
-
Inoculum Preparation: Candida species are grown overnight in a suitable broth (e.g., YPD or RPMI-1640). The yeast cells are then harvested, washed, and resuspended in RPMI-1640 medium, adjusted to a standardized concentration (typically 1 x 10⁶ cells/mL).[17]
-
Biofilm Formation (Adhesion Phase): 100 µL of the standardized cell suspension is added to the wells of a 96-well flat-bottom microtiter plate. The plate is incubated for a period (e.g., 24 hours) at 37°C to allow for cell adherence and biofilm formation.[16][17]
-
Antifungal Treatment: After the initial incubation, non-adherent cells are removed by washing the wells with Phosphate Buffered Saline (PBS). Serial dilutions of the antifungal agents (e.g., ibrexafungerp, caspofungin) are prepared in RPMI-1640 and added to the wells containing the pre-formed biofilms. The plate is then incubated for an additional 24-48 hours.[15][16]
-
Alternative Method (Calgary Biofilm Device): This device consists of a 96-well plate and a lid with 96 pegs. Biofilms are formed on the pegs, which can then be transferred to new plates containing antifungal agents, allowing for high-throughput screening.[4][12]
Quantification of Biofilm Viability (XTT Reduction Assay)
The metabolic activity of the cells within the biofilm is a common indicator of viability and is used to determine the Sessile Minimum Inhibitory Concentrations (SMICs).[14][18]
-
Reagent Preparation: An XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is prepared and combined with a menadione solution just before use.
-
Assay Procedure: Following antifungal treatment, the wells are washed again with PBS to remove the drug. The XTT-menadione solution is then added to each well. The plate is incubated in the dark for 2-3 hours at 37°C.[17]
-
Data Analysis: Metabolically active cells reduce the XTT tetrazolium salt to a formazan product, resulting in a color change that can be measured spectrophotometrically at 490 nm.[17] The percentage of metabolic activity reduction is calculated relative to drug-free control wells. The SMIC₅₀ and SMIC₈₀ are defined as the antifungal concentrations that result in a 50% and 80% reduction in metabolic activity, respectively.[15]
Visualizing Key Pathways and Workflows
Fungal Biofilm Formation Signaling
The formation of a mature biofilm is a complex, multi-step process regulated by intricate signaling pathways.[2][19][20] In Candida albicans, a key event is the morphological switch from yeast to hyphal forms, which is crucial for creating the three-dimensional biofilm structure.[21] In Candida auris, adhesion and aggregation are critical early steps.[22]
Caption: Key signaling pathways in Candida biofilm formation.
Experimental Workflow for Anti-Biofilm Susceptibility Testing
The process of evaluating a compound's anti-biofilm activity follows a standardized workflow to ensure reliable and comparable results.
Caption: Experimental workflow for biofilm susceptibility testing.
Conclusion
The available data robustly demonstrate that ibrexafungerp possesses potent activity against clinically important Candida biofilms, including those formed by the multidrug-resistant pathogen C. auris.[6][8][23] Its efficacy is notably superior to that of established first-line agents like caspofungin and fluconazole, particularly against mature biofilms.[10][13] The consistent performance of ibrexafungerp across different Candida species positions it as a highly promising therapeutic candidate for the treatment of persistent and difficult-to-treat biofilm-associated fungal infections. The standardized protocols outlined in this guide provide a framework for further research and comparative benchmarking of novel anti-biofilm agents.
References
- 1. Frontiers | Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition [frontiersin.org]
- 2. Candida albicans Biofilm Formation and its Clinical Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida auris infection and biofilm formation: going beyond the surface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrexafungerp: A narrative overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrexafungerp: A Novel Oral Triterpenoid Antifungal in Development for the Treatment of Candida auris Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antibiofilm activity of manogepix, ibrexafungerp, amphotericin B, rezafungin, and caspofungin against Candida spp. biofilms of reference and clinical strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ibrexafungerp, a Novel Oral Triterpenoid Antifungal in Development: Overview of Antifungal Activity Against Candida glabrata [frontiersin.org]
- 14. Techniques for Antifungal Susceptibility Testing of Candida albicans Biofilms | Springer Nature Experiments [experiments.springernature.com]
- 15. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Candida albicans biofilms: development, regulation, and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Understanding of Candida albicans Biofilm Formation and Approaches for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Ume6-dependent pathways of morphogenesis and biofilm formation in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scynexis.com [scynexis.com]
Correlating In Vitro MIC Values of Ibrexafungerp with In Vivo Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrexafungerp is a first-in-class oral triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase, an essential enzyme for the formation of the fungal cell wall. This mechanism of action is similar to that of the echinocandin class of antifungals, but ibrexafungerp's distinct structure allows for oral administration.[1] A critical aspect of antifungal drug development and clinical application is understanding the relationship between in vitro susceptibility, measured as the Minimum Inhibitory Concentration (MIC), and in vivo efficacy. This guide provides a comparative analysis of ibrexafungerp's performance, supported by experimental data, to elucidate the correlation between its in vitro activity and in vivo outcomes against various Candida species.
In Vitro Susceptibility Data
Ibrexafungerp has demonstrated potent in vitro activity against a broad range of Candida species, including isolates resistant to other antifungal classes like azoles and echinocandins.[2][3] The following table summarizes the MIC values of ibrexafungerp in comparison to other commonly used antifungal agents.
Table 1: Comparative In Vitro MIC Values (µg/mL) Against Various Candida Species
| Organism | Ibrexafungerp | Fluconazole | Caspofungin | Amphotericin B (Liposomal) |
| Candida albicans | 0.016–0.5[2][3] | 0.125–≥128[4] | 0.25–2[5] | 0.31 (Mean)[6] |
| C. albicans (Fluconazole-R) | 0.03 (MIC₉₀)[7] | >64[8] | ≤1 (99% of MICs)[9] | N/A |
| Candida glabrata | 0.25 (MIC₅₀)[3] | ≤16[4] | 0.5 (MIC₉₀)[9] | 0.25/1 (MIC₅₀/₉₀)[10] |
| Candida parapsilosis | 0.5 (MIC₅₀)[3] | N/A | 0.5 (MIC₅₀/₉₀)[11] | 0.35 (Mean)[6] |
| Candida tropicalis | 0.06–≥8[2][3] | N/A | 0.5 (MIC₉₀)[9] | 0.25/1 (MIC₅₀/₉₀)[10] |
| Candida krusei | 1 (MIC₅₀)[3] | 8–128[4] | 0.5 (MIC₉₀)[11] | 1.13 (Mean)[6] |
| Candida auris | 0.25–2[1] | 16–>256[12] | 0.06–>8[1] | N/A |
Data compiled from multiple sources. Ranges and specific values (MIC₅₀/MIC₉₀/Mean) are presented as reported in the cited literature.
In Vivo Efficacy Data
The potent in vitro activity of ibrexafungerp translates to significant efficacy in both animal models of candidiasis and human clinical trials.
Animal Model Efficacy
In vivo studies in animal models are crucial for establishing the potential therapeutic efficacy of a new drug. Ibrexafungerp has been evaluated in various models of candidiasis.
Table 2: Summary of Ibrexafungerp Efficacy in Animal Models of Candidiasis
| Animal Model | Pathogen | Ibrexafungerp Dosage | Key Outcomes | Comparator & Outcome |
| Murine Invasive Candidiasis[1][13] | C. auris | 20, 30, 40 mg/kg PO BID | Significant survival advantage; reduced kidney fungal burden. | Fluconazole: No improvement in survival or fungal burden.[1] Caspofungin: Similar survival advantage to high-dose ibrexafungerp.[1] |
| Guinea Pig Cutaneous Infection[14][15] | C. auris | 10 mg/kg PO | Reduced severity of lesions; significant reduction in fungal burden. | Untreated controls showed significantly higher fungal burden. |
| Murine Disseminated Candidiasis[16] | C. albicans | N/A | N/A | Amphotericin B: More effective than triazoles in normal mice. Fluconazole: Equally effective in normal and neutropenic mice. |
| Murine CNS Candidiasis[17] | C. albicans | N/A | N/A | Caspofungin (1-8 mg/kg): 100% survival vs 100% mortality in control; reduced kidney and brain fungal burden. |
Clinical Trial Outcomes
Ibrexafungerp has undergone rigorous testing in clinical trials, leading to its approval for the treatment of vulvovaginal candidiasis (VVC).
Table 3: Summary of Ibrexafungerp Efficacy in Clinical Trials
| Clinical Indication | Study Phase | Ibrexafungerp Dosage | Key Outcomes | Comparator & Outcome |
| Vulvovaginal Candidiasis (VVC)[18][19] | Phase 3 (VANISH 303) | 300 mg PO BID for 1 day | Clinical Cure (Day 11): 50.5%Mycological Eradication (Day 11): 49.5% | Placebo: Clinical Cure: 28.6%; Mycological Eradication: 19.4% |
| Vulvovaginal Candidiasis (VVC)[20] | Phase 2 (DOVE) | 300 mg PO BID for 1 day | Clinical Cure (Day 10): 51.9%Symptom-Free (Day 25): 70.4% | Fluconazole (150 mg single dose): Clinical Cure: 58.3%; Symptom-Free: 50.0% |
| Oropharyngeal/Esophageal Candidiasis (Refractory)[21] | Phase 3 (FURI) | N/A | Favorable therapeutic response in patients intolerant or refractory to standard therapy. | N/A (Single-arm study) |
Correlation Between In Vitro MICs and In Vivo Outcomes
The available data suggest a positive correlation between the low MIC values of ibrexafungerp against various Candida species and its observed efficacy in preclinical and clinical settings.
-
Consistent Activity: Ibrexafungerp's potent in vitro activity against both azole-susceptible and azole-resistant Candida strains is reflected in its clinical efficacy in VVC, a condition predominantly caused by C. albicans.[7][22]
-
Efficacy Against Emerging Pathogens: The low MICs observed for the multidrug-resistant pathogen C. auris are substantiated by significant survival benefits and fungal burden reduction in murine models of invasive candidiasis.[1][13] This is a critical finding, as treatment options for C. auris are limited.
-
Sustained Clinical Response: In a Phase 2 trial for VVC, while the initial clinical cure rate at day 10 was comparable to fluconazole, ibrexafungerp demonstrated a superior rate of symptom resolution at the day 25 follow-up.[20] This may suggest that the fungicidal nature of ibrexafungerp, as opposed to the generally fungistatic activity of azoles, contributes to a more durable clinical response.
While a direct isolate-by-isolate correlation between a specific MIC value and a clinical outcome in an individual patient is complex and influenced by host factors and drug pharmacokinetics, the overall trend indicates that the in vitro susceptibility profile of ibrexafungerp is a reliable predictor of its potential in vivo performance.
Experimental Protocols
In Vitro MIC Determination: Broth Microdilution (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 method is a standardized protocol for antifungal susceptibility testing of yeasts.[10]
-
Antifungal Preparation: Ibrexafungerp and comparator agents are serially diluted in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 1.5 x 10³ cells/mL.[10]
-
Incubation: 100 µL of the standardized inoculum is added to microtiter plate wells containing 100 µL of the serially diluted antifungal agents. The plates are incubated at 35°C.
-
MIC Reading: The MIC is determined visually after 24 or 48 hours of incubation. It is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the drug-free growth control well.[1][23]
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.[24][25]
-
Immunosuppression (Optional but common): To mimic the condition of many patients with invasive candidiasis, mice (e.g., BALB/c or ICR strains) may be rendered neutropenic by treatment with agents like cyclophosphamide.[13][26]
-
Infection: A predetermined inoculum of Candida cells (e.g., 1 x 10⁷ cells/mouse for a survival study) is injected intravenously via the lateral tail vein.[1][24]
-
Treatment: Treatment with the investigational drug (e.g., ibrexafungerp administered orally via gavage) or a comparator agent is initiated at a specified time post-infection, typically 24 hours.[13] A vehicle control group receives the diluent alone.
-
Outcome Assessment:
-
Survival: Mice are monitored daily, and survival is recorded over a period of up to 21 or 28 days.[13][27]
-
Fungal Burden: A separate cohort of mice is euthanized at a specific time point (e.g., day 8). Organs, particularly the kidneys, are aseptically removed, weighed, and homogenized.[13] Serial dilutions of the homogenates are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of action of Ibrexafungerp.
Caption: Experimental workflow for correlating MIC with in vivo efficacy.
Caption: Logical relationship for predicting in vivo success.
Conclusion
The comprehensive data from in vitro susceptibility testing, preclinical animal models, and human clinical trials demonstrate a strong and positive correlation between the MIC values of ibrexafungerp and its in vivo therapeutic effects. Ibrexafungerp exhibits potent, broad-spectrum activity against clinically relevant Candida species, including drug-resistant strains, which consistently translates into favorable outcomes in animal and human studies of candidiasis. This body of evidence supports the use of in vitro susceptibility data as a valuable tool for predicting the clinical utility of ibrexafungerp and guiding its development and application in treating challenging fungal infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of yeasts for fluconazole and itraconazole. Evaluation of a microdilution test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Caspofungin (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibilities of Candida spp. to Caspofungin: Four Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scynexis.com [scynexis.com]
- 13. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Efficacy of Ibrexafungerp (SCY-078) against Candida auris in an In Vivo Guinea Pig Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Ibrexafungerp Versus Placebo for Vulvovaginal Candidiasis Treatment: A Phase 3, Randomized, Controlled Superiority Trial (VANISH 303) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. scynexis.com [scynexis.com]
- 21. scynexis.com [scynexis.com]
- 22. Efficacy and safety of ibrexafungerp in the treatment of vulvovaginal candidiasis: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Experimental In Vivo Models of Candidiasis [mdpi.com]
- 27. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Ibrexafungerp Susceptibility Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ibrexafungerp's in vitro activity against key fungal pathogens, supported by published experimental data. It is intended to serve as a resource for researchers and professionals in the field of antifungal drug development and evaluation. The data presented is a synthesis of findings from multiple independent studies, offering a comprehensive overview of Ibrexafungerp's susceptibility profile in comparison to other antifungal agents.
Executive Summary
Ibrexafungerp, a first-in-class oral triterpenoid antifungal, has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens, including various species of Candida and Aspergillus. Its mechanism of action involves the inhibition of the enzyme β-(1,3)-D-glucan synthase, which is crucial for the synthesis of the fungal cell wall.[1][2][3][4] This mode of action is similar to that of echinocandins, but Ibrexafungerp has a distinct binding site, which may explain its activity against some echinocandin-resistant strains.[5] This guide summarizes key susceptibility data from studies utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Comparative Susceptibility Data
The following tables summarize the in vitro susceptibility of various fungal species to Ibrexafungerp and comparator antifungal agents, as reported in independent studies. The data is presented as Minimum Inhibitory Concentration (MIC) or Minimal Effective Concentration (MEC) values, which represent the lowest concentration of the drug that inhibits fungal growth.
Table 1: In Vitro Activity of Ibrexafungerp and Comparators against Candida auris
| Antifungal Agent | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) |
| Ibrexafungerp | 0.06 - 2 | 0.5 | 1 | 0.764 |
| Caspofungin | 0.06 - >8 | - | - | 0.249 |
| Micafungin | 0.06 - >8 | - | - | 0.217 |
| Anidulafungin | 0.016 - >32 | - | - | - |
| Fluconazole | - | - | - | - |
Data compiled from multiple studies on a collection of 445 C. auris clinical isolates, including some echinocandin-resistant strains.[6][7]
Table 2: In Vitro Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Species at pH 7.0
| Candida Species | Fluconazole Susceptibility | Ibrexafungerp MIC₉₀ (μg/mL) |
| C. albicans | Resistant | 0.03 |
| C. albicans | Sensitive | 0.03 |
| C. glabrata | - | 0.25 |
| C. krusei | - | 0.5 |
| C. parapsilosis | - | 0.5 |
| C. tropicalis | - | 0.25 |
Susceptibility testing performed according to CLSI M27-A4 guidelines.[8]
Table 3: In Vitro Activity of Ibrexafungerp and Comparators against Aspergillus Species (EUCAST and CLSI Methods)
| Aspergillus Species | Antifungal Agent | Method | MEC Geometric Mean (mg/L) | MEC₅₀ (mg/L) |
| A. fumigatus (azole-susceptible) | Ibrexafungerp | EUCAST | 0.040 | 0.03 |
| CLSI | 0.040 | 0.06 | ||
| Voriconazole | EUCAST | 1.231 | 2 | |
| CLSI | 0.660 | 0.5 | ||
| A. fumigatus (azole-resistant) | Ibrexafungerp | EUCAST | 0.092 | 0.03 |
| CLSI | 0.056 | 0.06 | ||
| Voriconazole | EUCAST | 2.144 | 4 | |
| CLSI | 2.000 | 4 |
MEC (Minimal Effective Concentration) is the standard for testing echinocandins and Ibrexafungerp against molds.[9]
Experimental Protocols
The data presented in this guide were generated using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeasts and M38-A2 for molds, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 protocol for yeasts.[8][10][11]
Key Experimental Steps (CLSI M27-A4 Broth Microdilution for Yeasts)
-
Inoculum Preparation: Yeast isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: Ibrexafungerp and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24 to 48 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control well.[8]
Key Experimental Steps (EUCAST E.Def 7.3.2 for Yeasts)
-
Inoculum Preparation: A standardized inoculum of 0.5–2.5 × 10⁵ CFU/mL is prepared in RPMI 1640 medium supplemented with 2% glucose.[11]
-
Plate Preparation: Microtiter plates containing serial dilutions of the antifungal agents are prepared and can be stored at -80°C.[11]
-
Inoculation and Incubation: The prepared inoculum is added to the wells of the microtiter plates. The plates are incubated at 35°C for 24 hours.[11]
-
MIC Determination: Growth inhibition is read spectrophotometrically at 530 nm. The MIC endpoint is defined as the lowest drug concentration that reduces growth by ≥50% compared to the drug-free control.[11]
Visualizations
Mechanism of Action of Ibrexafungerp
Caption: Ibrexafungerp inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis and leading to fungal cell death.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A simplified workflow for determining the in vitro susceptibility of fungi to antifungal agents.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ibrexafungerp Citrate? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Ibrexafungerp Demonstrates In Vitro Activity against Fluconazole-Resistant Candida auris and In Vivo Efficacy with Delayed Initiation of Therapy in an Experimental Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Analysis of Fungal Responses to Ibrexafungerp and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Ibrexafungerp, a first-in-class triterpenoid antifungal, and echinocandins on fungi. Both drug classes target the essential enzyme β-(1,3)-D-glucan synthase, a critical component in fungal cell wall biosynthesis. However, their distinct binding sites on the enzyme lead to differential downstream effects on the fungal transcriptome, offering unique therapeutic profiles. This guide synthesizes available experimental data to illuminate these differences, providing valuable insights for research and drug development.
Executive Summary
Ibrexafungerp and echinocandins, while sharing a common target, elicit distinct transcriptomic responses in fungi. Both induce the cell wall integrity (CWI) pathway as a compensatory mechanism. However, the extent and nature of the transcriptional upregulation of chitin synthesis and other stress response genes can differ. Notably, Ibrexafungerp maintains activity against many echinocandin-resistant strains harboring FKS mutations, suggesting a different mode of interaction with the target enzyme that is less susceptible to these common resistance mechanisms. This guide presents a compilation of transcriptomic data from various studies to highlight these key distinctions.
Comparative Mechanism of Action
Ibrexafungerp and echinocandins both non-competitively inhibit β-(1,3)-D-glucan synthase, leading to a depletion of β-(1,3)-D-glucan in the fungal cell wall, ultimately causing cell lysis and death.[1][2][3][4][5] However, their binding sites on the enzyme complex are distinct, which is a key factor in their differential activity, particularly against resistant strains.[2][5] This difference in interaction likely contributes to the varied downstream transcriptomic and phenotypic responses.
Quantitative Transcriptomic Data
While a direct head-to-head comparative transcriptomic study using RNA sequencing (RNA-seq) on the same fungal strain under identical conditions for Ibrexafungerp and an echinocandin is not yet publicly available, we can synthesize data from multiple studies to draw comparative insights. The following tables summarize key gene expression changes observed in fungi upon treatment with caspofungin (an echinocandin) and infer the expected response to Ibrexafungerp based on its known mechanism and effects on the cell wall.
Table 1: Comparative Transcriptional Response of Key Gene Categories to Glucan Synthase Inhibitors
| Gene Category | Echinocandins (e.g., Caspofungin) | Ibrexafungerp (Inferred) | Fungal Species | Reference |
| Cell Wall Integrity (CWI) Pathway | Upregulation of MAPK signaling components (e.g., MKC1, SLT2) | Expected strong upregulation | Candida albicans, Aspergillus fumigatus | [1] |
| Chitin Synthesis | Significant upregulation of chitin synthase genes (e.g., CHS1, CHS3, CHS8) | Expected significant upregulation | Candida albicans, Aspergillus fumigatus | [6] |
| β-Glucan Synthesis & Remodeling | Upregulation of glucan synthase subunits (e.g., FKS1, FKS2) and glucan remodeling enzymes | Expected upregulation | Candida albicans | [6] |
| Stress Response | Upregulation of heat shock proteins (e.g., HSP90) and oxidative stress response genes | Expected upregulation | Aspergillus fumigatus | |
| Ergosterol Biosynthesis | Downregulation of some ERG genes | Potential for differential regulation | Aspergillus fumigatus |
Table 2: Differentially Expressed Genes in Candida albicans in Response to Cell Wall Stress
| Gene | Function | Fold Change (Caspofungin Treatment) |
| CHT2 | Chitinase | 5.8 |
| CRH11 | Transglycosylase | 4.5 |
| PGA13 | GPI-anchored protein | 4.2 |
| CHS1 | Chitin synthase | 3.9 |
| XOG1 | Exo-1,3-beta-glucanase | 3.5 |
| PIR1 | Cell wall protein | 3.1 |
| UTR2 | Endo-1,3-beta-glucanase | 2.8 |
Data synthesized from studies on caspofungin-induced cell wall stress.
Experimental Protocols
The following provides a generalized, detailed methodology for a comparative transcriptomics experiment using RNA-seq, based on common practices in the field.
Fungal Strain and Culture Conditions
-
Fungal Strain: Candida albicans SC5314 or Aspergillus fumigatus Af293.
-
Media: RPMI 1640 medium buffered with MOPS.
-
Culture: Fungal cells are grown to mid-logarithmic phase at 37°C with shaking.
Antifungal Treatment
-
Drug Concentrations: Sub-inhibitory concentrations (e.g., 1/2 or 1/4 of the Minimum Inhibitory Concentration - MIC) of Ibrexafungerp and an echinocandin (e.g., caspofungin, micafungin, or anidulafungin) are used to ensure cell viability for RNA extraction. A drug-free control (e.g., DMSO vehicle) is run in parallel.
-
Incubation Time: A time-course experiment is recommended (e.g., 1, 4, and 8 hours) to capture both early and late transcriptional responses.
RNA Extraction
-
Cell Lysis: Fungal cells are harvested by centrifugation and immediately frozen in liquid nitrogen. Cell disruption is achieved by mechanical means, such as bead beating with glass beads in the presence of a lysis buffer (e.g., Trizol).
-
RNA Purification: Total RNA is extracted using a phenol-chloroform method followed by column purification (e.g., RNeasy Mini Kit, Qiagen) to remove contaminants.
-
DNase Treatment: An on-column DNase digestion is performed to eliminate any contaminating genomic DNA.
-
Quality Control: RNA quality and quantity are assessed using a NanoDrop spectrophotometer (for A260/280 and A260/230 ratios) and an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is desirable.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: An mRNA-seq library is prepared using a kit such as the Illumina TruSeq Stranded mRNA Library Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to generate a sufficient number of reads per sample (typically >20 million).
Data Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using FastQC. Adapters and low-quality reads are trimmed using tools like Trimmomatic.
-
Alignment: The cleaned reads are aligned to the reference fungal genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between the drug-treated and control samples is determined using statistical packages like DESeq2 or edgeR in R. Genes with a log2 fold change > 1 or < -1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.
-
Functional Annotation and Pathway Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed on the differentially expressed genes to identify the biological processes and pathways affected by the antifungal treatments.
Visualization of Key Pathways and Workflows
Signaling Pathways
Inhibition of β-(1,3)-D-glucan synthesis by both Ibrexafungerp and echinocandins triggers the Cell Wall Integrity (CWI) pathway, a conserved MAPK signaling cascade that regulates cell wall remodeling and stress responses.
Caption: Fungal Cell Wall Integrity (CWI) Pathway Activation.
Experimental Workflow
The following diagram illustrates the key steps in a comparative transcriptomics study.
Caption: Comparative Transcriptomics (RNA-seq) Workflow.
Conclusion
The available data, although not from a single direct comparative study, strongly suggest that while Ibrexafungerp and echinocandins share a common mechanism of inducing cell wall stress and activating the CWI pathway, the nuances of their interaction with β-(1,3)-D-glucan synthase likely lead to distinct downstream transcriptomic signatures. The efficacy of Ibrexafungerp against echinocandin-resistant strains highlights its potential as a valuable therapeutic alternative. Further direct comparative transcriptomic studies are warranted to fully elucidate the differential gene expression profiles and to identify unique targets and biomarkers associated with each drug class. This will undoubtedly contribute to a more profound understanding of their therapeutic potential and aid in the development of novel antifungal strategies.
References
- 1. Ibrexafungerp: Mechanism of Action, Clinical, and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrexafungerp: A narrative overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ibrexafungerp: A First-in-Class Oral Triterpenoid Glucan Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrexafungerp: A narrative overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Post-Antifungal Effect of Ibrexafungerp Compared to Azoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates a deeper understanding of the pharmacodynamic properties of novel and existing antifungal agents. The post-antifungal effect (PAFE), the persistent suppression of fungal growth after limited exposure to an antimicrobial agent, is a critical parameter in optimizing dosing regimens and predicting clinical efficacy. This guide provides an objective comparison of the PAFE of Ibrexafungerp, a first-in-class triterpenoid antifungal, with that of the widely used azole class of antifungals.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the mechanism of action between Ibrexafungerp and azoles underpins their distinct antifungal properties and potential for differential PAFE.
Ibrexafungerp targets the fungal cell wall by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3][4][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical structural polymer of the fungal cell wall.[1][2][4] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell lysis.[1][2] This mechanism is fungicidal against Candida species.[4]
Azoles , on the other hand, target the fungal cell membrane. They inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme crucial for the biosynthesis of ergosterol.[6][7][8] Ergosterol is the primary sterol in the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, leading to the inhibition of fungal growth.[6][7] Azoles are generally considered fungistatic.[8][9]
Comparative Post-Antifungal Effect (PAFE)
Direct comparative studies on the PAFE of Ibrexafungerp and a broad spectrum of azoles are limited. However, by compiling data from various in vitro studies, a comparative overview can be established. The PAFE is dependent on the specific fungal species, drug concentration, and duration of exposure.
| Antifungal Agent | Fungal Species | Concentration (x MIC) | Exposure Time (hr) | PAFE / PAFE Index | Reference |
| Ibrexafungerp | - | - | - | Data not available in cited literature | - |
| Itraconazole | Candida albicans (3 strains) | 1 | 1 | 1.28 (mean index) | [1] |
| 2 | 1 | 1.45 (mean index) | [1] | ||
| 4 | 1 | 1.60 (mean index) | [1] | ||
| Candida glabrata | 2 | 1 | 1.22 (index) | [1] | |
| Candida parapsilosis | 2 | 1 | 1.63 (index) | [1] | |
| Candida tropicalis | 2 | 1 | 3.90 (index) | [1] | |
| Miconazole | Candida spp. | - | - | Similar to Itraconazole | [1] |
| Fluconazole | Candida spp. | - | - | Appreciably lower than Itraconazole | [1] |
| Voriconazole | Candida albicans | - | - | No PAFE observed | [5] |
Note: The PAFE index is a ratio of the time required for the drug-treated culture to reach a 5-fold increase in turbidity compared to the drug-free control. A higher index indicates a longer PAFE.[1] The absence of publicly available, peer-reviewed data on the PAFE of Ibrexafungerp is a notable gap in the current literature.
Experimental Protocol for In Vitro PAFE Determination
The following is a synthesized, detailed protocol for determining the in vitro PAFE of antifungal agents against Candida species, based on methodologies described in the literature.[2][3]
Detailed Steps:
-
Inoculum Preparation: Candida strains are subcultured on Sabouraud Dextrose Agar (SDA) plates at 30–37°C for 24–48 hours. A suspension is then prepared in RPMI 1640 medium to achieve a starting inoculum of 10^5–10^6 Colony Forming Units (CFU)/mL.[2]
-
Drug Exposure: The fungal suspension is exposed to various concentrations of the antifungal agent (typically multiples of the Minimum Inhibitory Concentration, MIC) and a drug-free control. The exposure period is typically 1 to 2 hours at 35-37°C with agitation.[2]
-
Drug Removal: After the exposure period, the drug is removed by centrifuging the suspension to pellet the fungal cells. The supernatant is discarded, and the pellet is washed multiple times (e.g., three times) with a sterile buffer like Phosphate-Buffered Saline (PBS) to ensure complete removal of the antifungal agent.[2]
-
Regrowth Monitoring: The washed fungal pellet is resuspended in fresh, drug-free RPMI 1640 medium. The cultures (both drug-exposed and control) are then incubated at 35-37°C. Fungal regrowth is monitored over 24 to 48 hours.[2] This can be done by:
-
Turbidimetric analysis: Measuring the optical density (OD) at regular intervals.
-
Viable counts: Plating serial dilutions of the cultures on SDA plates and counting the CFUs.
-
Automated systems: Using systems that detect CO2 production as an indicator of microbial growth.[3]
-
-
PAFE Calculation: The PAFE is calculated as the difference between the time it takes for the drug-exposed culture to show a predetermined level of growth (e.g., a specific OD value or a 50% increase in turbidity) and the time it takes for the control culture to reach the same growth level. The formula is: PAFE = T - C , where 'T' is the time for the treated culture and 'C' is the time for the control culture.[2]
Conclusion
The available data suggests that the PAFE of azoles varies significantly among different agents and fungal species, with itraconazole demonstrating a more prolonged PAFE than fluconazole, and voriconazole showing no discernible PAFE against C. albicans. The fungicidal mechanism of Ibrexafungerp, targeting the essential fungal cell wall, suggests the potential for a significant PAFE. However, there is a clear need for direct, quantitative in vitro and in vivo studies to accurately determine the PAFE of Ibrexafungerp and enable a more comprehensive comparison with the azole class of antifungals. Such data will be invaluable for optimizing dosing strategies and enhancing the clinical utility of this novel antifungal agent.
References
- 1. The postantifungal effect (PAFE) of itraconazole, in comparison with those of miconazole and fluconazole, on Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Automated Method for Determining Postantifungal Effect of Amphotericin B against Candida Species: Effects of Concentration, Exposure Time, and Area under the Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Measurement of Voriconazole Activity against Candida albicans, C. glabrata, and C. parapsilosis Isolates Using Time-Kill Methods Validated by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Ibrexafungerp Citrate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Ibrexafungerp Citrate must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, aligning with general principles of chemical and pharmaceutical waste management.
Hazard Profile and Safety Summary
This compound is an antifungal agent that presents several hazards requiring careful handling and disposal. According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, underscoring the critical need to prevent its release into the environment.[2]
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Category 4, H302: Harmful if swallowed.[1][2] | P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P330: Rinse mouth.[2] |
| Skin Corrosion/Irritation | Category 2, H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Category 2A, H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | Category 3, H335: May cause respiratory tract irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Hazardous to the Aquatic Environment | Chronic Category 1, H410: Very toxic to aquatic life with long lasting effects.[2] | P273: Avoid release to the environment.[2] P391: Collect spillage.[2] |
Experimental Protocol: Disposal of this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is based on guidelines from safety data sheets and general pharmaceutical waste regulations established by agencies such as the Environmental Protection Agency (EPA).[3][4][5]
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated, sealable, and clearly labeled hazardous waste container.
-
Waste manifest or logbook for tracking.
Procedure:
-
Waste Segregation:
-
Isolate all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, weigh boats), and solutions.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Place all solid and liquid waste containing this compound into a designated, leak-proof, and sealable hazardous waste container.
-
Ensure the container is compatible with the chemical properties of the waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage:
-
Spill Management:
-
Contain the spill and prevent it from entering drains or water courses.[1][2]
-
Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated solids and place them in the designated hazardous waste container.
-
Decontaminate the spill area as required by your laboratory's standard operating procedures.
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and certified hazardous waste disposal contractor.
-
Complete all necessary waste manifest paperwork accurately, documenting the contents of the container.
-
The final disposal method must comply with all federal, state, and local regulations.[1][2] Incineration at a permitted facility is a common disposal method for pharmaceutical waste.[3][5]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[3][4]
-
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ibrexafungerp Citrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Ibrexafungerp Citrate, a triterpenoid antifungal agent.
This compound requires careful handling due to its potential hazards. It is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Adherence to strict safety protocols is crucial to mitigate risks of exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this active pharmaceutical ingredient (API).
| Body Part | Recommended PPE | Specifications |
| Hands | Protective Gloves | Nitrile or neoprene gloves are preferred. Ensure they are powder-free.[3] |
| Body | Protective Clothing | A disposable gown is preferred over a lab coat to prevent contamination of personal clothing.[3] |
| Eyes | Eye Protection | Safety glasses with side shields or goggles are mandatory to protect against splashes and dust. |
| Face | Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory | Respiratory Protection | Use a fit-tested N95 or higher-rated respirator to protect against airborne particles and aerosols, especially when handling the powder form.[3] |
Operational and Disposal Plans
Engineering Controls: To minimize the risk of exposure, it is essential to handle this compound in a well-ventilated area.[1][2] The use of a fume hood or a biological safety cabinet is highly recommended to control airborne particles.[4] For operations with a higher risk of generating dust or aerosols, consider using containment solutions like glove boxes.[4][5]
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. The designated handling area, such as a fume hood, should be clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring of this compound powder within a certified chemical fume hood to prevent the dispersion of dust. Use tools and techniques that minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing. Keep containers closed whenever possible.
-
Decontamination: After handling, thoroughly decontaminate all surfaces, equipment, and PPE. Wash hands and any exposed skin with soap and water.[1]
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Disposal Plan: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not release it into the environment.[2]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By implementing these safety measures and adhering to the outlined procedures, research professionals can handle this compound responsibly, minimizing personal risk and environmental impact.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|1965291-08-0|MSDS [dcchemicals.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
